molecular formula C30H25ClFN5O4 B15496051 T-1840383

T-1840383

Cat. No.: B15496051
M. Wt: 574.0 g/mol
InChI Key: OJYDTTFFDHJUIB-UHFFFAOYSA-N
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Description

T-1840383 is a useful research compound. Its molecular formula is C30H25ClFN5O4 and its molecular weight is 574.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H25ClFN5O4

Molecular Weight

574.0 g/mol

IUPAC Name

N-[4-[2-(cyclopropanecarbonylamino)imidazo[1,2-a]pyridin-6-yl]oxy-3-fluorophenyl]-6-methyl-2-oxo-1-phenylpyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C30H24FN5O4.ClH/c1-18-7-12-23(30(39)36(18)21-5-3-2-4-6-21)29(38)32-20-10-13-25(24(31)15-20)40-22-11-14-27-33-26(17-35(27)16-22)34-28(37)19-8-9-19;/h2-7,10-17,19H,8-9H2,1H3,(H,32,38)(H,34,37);1H

InChI Key

OJYDTTFFDHJUIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)N1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=CN5C=C(N=C5C=C4)NC(=O)C6CC6)F.Cl

Origin of Product

United States

Foundational & Exploratory

T-1840383: A Dual Inhibitor of c-Met and VEGFR-2 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

T-1840383 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor that dually targets the receptor tyrosine kinases c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Dysregulation of the HGF/c-Met and VEGF/VEGFR-2 signaling pathways are critical drivers of tumor growth, angiogenesis, invasion, and metastasis. The simultaneous inhibition of both pathways by a single agent like this compound presents a promising therapeutic strategy to overcome resistance mechanisms and achieve broader antitumor activity. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in a wide array of human cancers, where their aberrant activation is linked to tumorigenesis and metastatic progression.[1] Similarly, the VEGF/VEGFR-2 signaling axis is a well-established mediator of tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen.[1] Preclinical evidence suggests a synergistic interplay between the c-Met and VEGFR-2 pathways, where inhibition of one can lead to compensatory activation of the other, ultimately resulting in therapeutic resistance. Therefore, a dual-targeting approach is a rational strategy to enhance antitumor efficacy.[1] this compound was developed to address this challenge by potently inhibiting both c-Met and VEGFR-2.

Chemical Structure

The chemical structure of this compound is N-[4-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-a]pyridin-6-yl}oxy)-3-fluorophenyl]-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxamide.[2]

Chemical Structure of this compound

G

Caption: Chemical structure of this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the c-Met and VEGFR-2 kinases, thereby preventing the phosphorylation and subsequent activation of these receptors and their downstream signaling pathways.

Signaling Pathways

The dual inhibitory action of this compound targets two critical pathways in cancer progression. The c-Met pathway, when activated by HGF, triggers downstream signaling cascades including the RAS/MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and motility. The VEGFR-2 pathway, upon stimulation by VEGF, activates similar downstream effectors, leading to endothelial cell proliferation, migration, and the formation of new blood vessels.

G cluster_0 This compound Inhibition cluster_1 Signaling Pathways T1840383 This compound cMet c-Met T1840383->cMet inhibits VEGFR2 VEGFR-2 T1840383->VEGFR2 inhibits RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt Motility Cell Motility cMet->Motility VEGFR2->RAS_MAPK VEGFR2->PI3K_Akt Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival

Caption: this compound dual inhibition of c-Met and VEGFR-2 signaling pathways.

Preclinical Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibitory activity against c-Met and VEGFR family kinases.

Kinase TargetIC50 (nM)
c-Met1.9
VEGFR-17.7
VEGFR-22.2
VEGFR-35.5
In Vitro Cellular Activity

This compound effectively inhibits HGF-induced c-Met phosphorylation and VEGF-induced VEGFR-2 phosphorylation in various cell lines. It also suppresses the proliferation of c-Met amplified cancer cells and inhibits VEGF-dependent proliferation and capillary tube formation of human umbilical vein endothelial cells (HUVECs).[1]

In Vivo Antitumor Efficacy

Oral administration of this compound has demonstrated significant antitumor activity in a broad range of human tumor xenograft models in mice. This efficacy is associated with the inhibition of c-Met phosphorylation and a reduction in microvessel density within the tumors.[1]

Xenograft ModelTumor TypeThis compound Dose (mg/kg, p.o., qd)Tumor Growth Inhibition (%)
MKN45Gastric Carcinoma2Significant
EBC-1Lung CancerNot specifiedSignificant
U-87MGGlioblastomaNot specifiedSignificant
COLO 205Colon CancerNot specifiedSignificant

Note: Specific percentage of tumor growth inhibition was not provided in the abstract, but was described as "potent" and "profound".[1][3]

Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

Methodology:

  • Prepare a reaction buffer containing the specific kinase, a substrate peptide, and necessary cofactors.

  • Add serial dilutions of this compound to the reaction mixture and incubate for a defined period (e.g., 20 minutes).

  • Initiate the kinase reaction by adding a mixture of ATP and ³³P-ATP to a final concentration of 10 µM.

  • Allow the reaction to proceed for a specific time at a controlled temperature.

  • Terminate the reaction and measure the incorporation of ³³P into the substrate peptide using a suitable detection method, such as a filter-binding assay or scintillation counting.

  • Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_0 Kinase Inhibition Assay Workflow A Prepare Kinase Reaction Mix B Add this compound Dilutions A->B C Initiate with ATP/³³P-ATP B->C D Incubate C->D E Terminate Reaction & Measure D->E F Calculate IC50 E->F

Caption: Workflow for a typical kinase inhibition assay.

Western Blot for Protein Phosphorylation

Objective: To assess the inhibitory effect of this compound on c-Met and VEGFR-2 phosphorylation in cells.

Methodology:

  • Culture cells (e.g., A549 for c-Met, HUVECs for VEGFR-2) to sub-confluency.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with the respective ligand (HGF for c-Met, VEGF for VEGFR-2) for a short period (e.g., 10 minutes).

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST).

  • Incubate the membrane with primary antibodies specific for phosphorylated c-Met (p-Met) or phosphorylated VEGFR-2 (p-VEGFR-2), and total c-Met or VEGFR-2 as a loading control.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

HUVEC Tube Formation Assay

Objective: To evaluate the anti-angiogenic potential of this compound in vitro.

Methodology:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound.

  • Seed the HUVECs onto the Matrigel-coated wells.

  • Stimulate tube formation by adding VEGF to the medium.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

  • Visualize the formation of capillary-like structures (tubes) using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

In Vivo Tumor Xenograft Studies

Objective: To assess the antitumor efficacy of this compound in a living organism.

Methodology:

  • Implant human tumor cells (e.g., MKN45, EBC-1, U-87MG, COLO 205) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally once daily at predetermined dose levels. The control group receives the vehicle alone.

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-Met, immunohistochemistry for microvessel density).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

This compound is a potent dual inhibitor of c-Met and VEGFR-2 with a broad spectrum of in vitro and in vivo antitumor activities. Its ability to simultaneously block two key pathways involved in tumor progression and angiogenesis makes it a compelling candidate for further clinical development. The data presented in this guide provide a strong rationale for the continued investigation of this compound as a novel therapeutic agent for the treatment of various human cancers.

References

T-1840383 (CAS 1195779-24-8): A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Potent Dual c-Met/VEGFR-2 Inhibitor

This technical guide provides a detailed examination of T-1840383, a potent, ATP-competitive dual inhibitor of the c-Met and VEGFR-2 receptor tyrosine kinases. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and potential clinical applications of this compound.

Core Properties and Specifications

This compound is a small molecule inhibitor with the chemical formula C30H25ClFN5O4 and a molecular weight of 574.009 g/mol .[1][2] It is a solid substance under standard conditions.[2]

Chemical and Physical Properties
PropertyValueReference
CAS Number 1195779-24-8[1]
Molecular Formula C30H25ClFN5O4[1][2]
Molecular Weight 574.009 g/mol [1][2]
Appearance Solid[2]

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of c-Met and Vascular Endothelial Growth Factor Receptors (VEGFRs), key drivers in oncogenesis and angiogenesis.

In Vitro Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) of this compound against various receptor tyrosine kinases are summarized below.

TargetIC50 (nM)Reference
c-Met 1.9[1][3]
VEGFR1 7.7[1][3]
VEGFR2 2.2[1][3]
VEGFR3 5.5[1][3]

The low nanomolar IC50 values indicate that this compound is a potent inhibitor of these key signaling pathways.

Signaling Pathways

This compound exerts its biological effects by inhibiting the phosphorylation and subsequent activation of c-Met and VEGFR-2, thereby blocking their downstream signaling cascades.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus cMet c-Met Receptor GAB1 GAB1 cMet->GAB1 Recruits GRB2 GRB2 cMet->GRB2 Recruits STAT3 STAT3 cMet->STAT3 Activates HGF HGF HGF->cMet Binds PI3K PI3K GAB1->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription T1840383 This compound T1840383->cMet Inhibits ATP-binding

Caption: c-Met Signaling Pathway Inhibition by this compound

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Permeability, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription T1840383 This compound T1840383->VEGFR2 Inhibits ATP-binding

Caption: VEGFR-2 Signaling Pathway Inhibition by this compound

Experimental Protocols

This section outlines detailed methodologies for key experiments to evaluate the activity of this compound.

Biochemical Kinase Inhibition Assay (Generalized)

Objective: To determine the in vitro inhibitory activity of this compound against c-Met and VEGFR-2 kinases.

Methodology (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X substrate/ATP solution. The substrate will be a specific peptide for the kinase, and the ATP concentration should be at the Km for the respective kinase.

    • Prepare a 2X stop/detection solution containing EDTA to stop the kinase reaction and a europium-labeled anti-phospho-substrate antibody.

    • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted this compound or DMSO (control) to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well.

    • Incubate for 60 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60-90 minutes at room temperature.

    • Stop the reaction by adding 20 µL of the 2X stop/detection solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Analysis:

    • Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

    • Calculate the ratio of the emission at 665 nm to 615 nm.

    • Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit ligand-induced c-Met and VEGFR-2 phosphorylation in a cellular context.

Methodology (Western Blot):

  • Cell Culture and Treatment:

    • Culture A549 cells (for c-Met) or Human Umbilical Vein Endothelial Cells (HUVECs) (for VEGFR-2) in appropriate media until they reach 80-90% confluency.

    • Starve the cells in serum-free media for 16-24 hours.

    • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

    • Stimulate the A549 cells with Hepatocyte Growth Factor (HGF) and the HUVECs with Vascular Endothelial Growth Factor (VEGF) for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235) or phospho-VEGFR-2 (Tyr1175), and total c-Met or total VEGFR-2 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.

In Vivo Antitumor Efficacy in a Xenograft Model

Objective: To evaluate the in vivo antitumor activity of this compound.

Methodology (MKN45 Gastric Cancer Xenograft Model): [1][4]

  • Cell Culture and Implantation:

    • Culture MKN45 human gastric cancer cells in appropriate media.

    • Harvest the cells and resuspend them in a mixture of media and Matrigel.

    • Subcutaneously inject 1 x 10^6 to 5 x 10^6 MKN45 cells into the flank of athymic nude mice.[4]

  • Tumor Growth and Treatment:

    • Monitor tumor growth by caliper measurements.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound orally once daily at the desired dose levels. The control group receives the vehicle alone.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for target engagement).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed antitumor effects.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of a dual kinase inhibitor like this compound.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Initial Screening cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_lead_opt Lead Optimization HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Biochem_Assay Biochemical Kinase Assays (IC50 Determination) Hit_ID->Biochem_Assay Cell_Assay Cellular Phosphorylation Assays Biochem_Assay->Cell_Assay Angio_Assay Angiogenesis Assays (e.g., Tube Formation) Cell_Assay->Angio_Assay PK_PD Pharmacokinetics & Pharmacodynamics Angio_Assay->PK_PD Xenograft Xenograft Efficacy Studies PK_PD->Xenograft Tox Toxicology Studies Xenograft->Tox SAR Structure-Activity Relationship (SAR) Tox->SAR Iterative Improvement SAR->Biochem_Assay

Caption: Preclinical Workflow for Dual Kinase Inhibitor Evaluation

Conclusion

This compound is a potent dual inhibitor of c-Met and VEGFR-2 with promising in vitro and in vivo activity. The data presented in this guide provide a strong rationale for its further investigation as a potential therapeutic agent for cancers driven by these signaling pathways. The provided experimental protocols and workflows offer a framework for the continued preclinical development and characterization of this and similar dual kinase inhibitors.

References

T-1840383 (ABBV-383): A Technical Overview of its Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1840383, also known as ABBV-383 or TNB-383B, is an investigational bispecific antibody engineered to engage T-cells for the targeted destruction of cancer cells. This document provides a comprehensive technical overview of its preclinical and clinical antitumor activity, mechanism of action, and the experimental protocols utilized in its evaluation. The current body of research focuses almost exclusively on its efficacy in B-cell maturation antigen (BCMA) expressing hematological malignancies, primarily multiple myeloma.

Mechanism of Action

This compound is a humanized IgG4 bispecific antibody that simultaneously targets the B-cell maturation antigen (BCMA) on myeloma cells and the CD3 epsilon chain on T-cells.[1][2][3] This dual-targeting mechanism effectively forms a cytotoxic synapse between the T-cell and the cancer cell, leading to T-cell activation and subsequent lysis of the malignant cell.[4]

A key design feature of this compound is its asymmetric architecture. It possesses two high-avidity binding domains for BCMA and one low-affinity binding domain for CD3.[5][6] This configuration is intended to promote potent and specific killing of BCMA-expressing tumor cells while minimizing off-target T-cell activation and the associated risk of severe cytokine release syndrome (CRS), a common adverse event with T-cell engaging therapies.[7][8] Preclinical studies have suggested that this design leads to preferential activation of effector T-cells over regulatory T-cells.[2]

Signaling Pathway

The binding of this compound to CD3 on T-cells and BCMA on myeloma cells initiates a signaling cascade within the T-cell, mimicking natural T-cell receptor (TCR) activation. This leads to the activation of downstream signaling pathways, resulting in the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cancer cell.

G cluster_myeloma Multiple Myeloma Cell cluster_tcell T-Cell Myeloma Myeloma Cell BCMA BCMA TCell T-Cell CD3 CD3 TCell_Activation T-Cell Activation CD3->TCell_Activation T1840383 This compound T1840383->BCMA High-avidity binding (2x) T1840383->CD3 Low-affinity binding (1x) Cytokine_Release Cytokine Release (IL-2, IFN-γ, TNF-α) TCell_Activation->Cytokine_Release Cytotoxic_Granules Cytotoxic Granule Release (Perforin, Granzymes) TCell_Activation->Cytotoxic_Granules Apoptosis Myeloma Cell Apoptosis Cytotoxic_Granules->Apoptosis

This compound Mechanism of Action

Antitumor Activity Spectrum

The antitumor activity of this compound has been primarily evaluated in the context of multiple myeloma. There is limited publicly available data on its efficacy against other cancer types. One study showed that a BCMAxCD3 bispecific antibody could induce cytotoxicity in B-cell lymphoma cell lines, suggesting potential for broader application in BCMA-expressing B-cell malignancies.[9] Another study is evaluating its safety and efficacy in AL Amyloidosis, a related plasma cell disorder.[10][11]

Preclinical In Vitro & Ex Vivo Data
Cell Line / ModelAssay TypeKey FindingsReference
Multiple Myeloma Cell Lines (e.g., NCI-H929, MOLP-8)Cytotoxicity AssayDose-dependent killing of MM cell lines.[12]
Primary MM cells from patientsEx Vivo CytotoxicityInduced lysis of primary MM cells by autologous T-cells at low concentrations.[13][14]
B-cell Lymphoma Cell LinesCytotoxicity AssayMediated T-cell activation and cytotoxicity.[9]
Patient-derived bone marrow mononuclear cellsCytokine Release AssayMarkedly reduced cytokine production compared to a positive control T-BsAb.[15]
Preclinical In Vivo Data
Tumor ModelTreatmentKey FindingsReference
Myeloma xenograft in NSG mice (with human PBMCs)TNB-383BReduced tumor load and increased survival.[15]
Clinical Data (Phase I, NCT03933735) in Relapsed/Refractory Multiple Myeloma
Dose CohortNOverall Response Rate (ORR)≥ Very Good Partial Response (VGPR)Reference
All evaluable patients12257%43%[16]
≥ 40 mg dose escalation + expansion7968%54%[16]
60 mg dose expansion4959%39%[16]

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the ability of this compound to mediate T-cell killing of target cancer cells.

Methodology:

  • Cell Culture: Target cancer cells (e.g., multiple myeloma cell lines) are cultured under standard conditions. Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors to be used as effector cells.

  • Co-culture: Target cells are seeded in 96-well plates. This compound is added at various concentrations, followed by the addition of PBMCs at a specific effector-to-target (E:T) ratio.

  • Incubation: The co-culture is incubated for a defined period (e.g., 48 hours).

  • Lysis Measurement: Cell lysis is quantified using various methods, such as:

    • Calcein-AM release assay: Target cells are pre-loaded with Calcein-AM, which is released upon cell lysis and can be measured fluorometrically.[15]

    • Flow cytometry: Staining with viability dyes (e.g., propidium iodide) and cell-specific markers to differentiate and quantify live/dead target cells.[13]

    • Lactate dehydrogenase (LDH) release assay: LDH released from lysed cells is measured colorimetrically.

G start Start culture_target Culture Target Cancer Cells start->culture_target culture_pbmc Isolate & Culture PBMCs (Effector Cells) start->culture_pbmc plate_target Plate Target Cells culture_target->plate_target add_pbmc Add PBMCs (Effector Cells) culture_pbmc->add_pbmc add_drug Add this compound (Varying Concentrations) plate_target->add_drug add_drug->add_pbmc incubate Incubate (e.g., 48 hours) add_pbmc->incubate measure Measure Cell Lysis (e.g., Calcein Release, Flow Cytometry) incubate->measure end End measure->end

In Vitro Cytotoxicity Assay Workflow
Cytokine Release Assay

Objective: To measure the levels of cytokines released from T-cells upon engagement by this compound.

Methodology:

  • Co-culture Setup: Similar to the cytotoxicity assay, target cells, this compound, and PBMCs are co-cultured.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of various cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).[13][17]

In Vivo Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NSG mice) are used, which can accept human cell grafts without rejection.

  • Tumor Implantation: Human multiple myeloma cells are implanted into the mice, typically subcutaneously or intravenously, to establish tumors.

  • PBMC Engraftment: Human PBMCs are injected into the mice to provide a human immune system component.

  • Treatment: Once tumors are established, mice are treated with this compound or a vehicle control at specified doses and schedules.

  • Efficacy Assessment: Antitumor activity is assessed by:

    • Tumor volume measurements: For subcutaneous tumors, tumor size is measured regularly with calipers.

    • Bioluminescence imaging: If tumor cells are engineered to express luciferase, tumor burden can be monitored non-invasively.

    • Survival analysis: The lifespan of treated versus control mice is monitored.[15]

Conclusion

This compound (ABBV-383) is a promising BCMA x CD3 bispecific antibody with demonstrated potent antitumor activity against multiple myeloma in preclinical and early clinical studies. Its unique design with low-affinity CD3 binding appears to translate to a manageable safety profile with reduced cytokine release. While its activity is well-documented in multiple myeloma, further investigation is warranted to explore its potential therapeutic utility in other BCMA-expressing malignancies. The ongoing clinical trials will provide more definitive data on its efficacy and safety in a broader patient population.

References

T-1840383: A Dual Inhibitor of c-Met and VEGFR-2, Reshaping the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a complex and dynamic landscape that plays a pivotal role in cancer progression, metastasis, and response to therapy. Two key signaling pathways that are often dysregulated within the TME are the c-Met (hepatocyte growth factor receptor) and the Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. The c-Met pathway is crucial for tumor cell proliferation, survival, and invasion, while the VEGFR pathway is a primary driver of tumor angiogenesis. T-1840383 is a potent, orally bioavailable small-molecule inhibitor that dually targets both c-Met and VEGFR-2, offering a promising therapeutic strategy to simultaneously disrupt multiple facets of the TME. This technical guide provides a comprehensive overview of the preclinical data on the effects of this compound on the tumor microenvironment, with a focus on its anti-angiogenic, anti-proliferative, and pro-apoptotic activities.

Core Mechanism of Action: Inhibition of c-Met and VEGFR-2

This compound is an ATP-competitive inhibitor of both c-Met and VEGFR-2 tyrosine kinases. The inhibitory activity of this compound has been quantified in enzymatic assays, demonstrating high potency against its primary targets.

Target KinaseIC50 (nmol/L)[1]
c-Met1.9
VEGFR-17.7
VEGFR-22.2
VEGFR-35.5

By inhibiting c-Met, this compound directly hinders the signaling cascades that promote tumor cell growth and invasion. Concurrently, its inhibition of VEGFR-2 disrupts the process of angiogenesis, which is essential for supplying tumors with nutrients and oxygen.

Impact on the Tumor Microenvironment: In Vivo Preclinical Data

The in vivo efficacy of this compound has been demonstrated in a human non-small cell lung cancer (A549) xenograft model in mice. The administration of this compound resulted in significant dose-dependent effects on key components of the tumor microenvironment.

Anti-Angiogenic Effect: Reduction of Microvessel Density

The anti-angiogenic activity of this compound was assessed by quantifying the microvessel density (MVD) in tumor tissues using immunohistochemistry for the endothelial cell marker CD31. Treatment with this compound for three days led to a marked reduction in the number of CD31-positive endothelial cells.

Treatment Group (mg/kg/day)Mean CD31-Positive Endothelial Cells/field (± SEM)Percentage Reduction vs. Vehicle
Vehicle25.4 (± 1.8)-
This compound (0.5)18.2 (± 1.5)28.3%
This compound (1.5)13.5 (± 1.1)46.9%
This compound (5)9.8 (± 0.9)61.4%
Anti-Proliferative Effect: Inhibition of Tumor Cell Growth

The impact of this compound on tumor cell proliferation was evaluated by staining tumor sections for the proliferation marker Ki67. A significant decrease in the percentage of Ki67-positive proliferating tumor cells was observed following treatment.

Treatment Group (mg/kg/day)Mean Ki67-Positive Cells (%) (± SEM)Percentage Reduction vs. Vehicle
Vehicle38.6 (± 2.5)-
This compound (0.5)29.1 (± 2.1)24.6%
This compound (1.5)22.4 (± 1.7)41.9%
This compound (5)15.7 (± 1.3)59.3%
Pro-Apoptotic Effect: Induction of Tumor Cell Death

The ability of this compound to induce apoptosis in tumor cells was determined using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which detects DNA fragmentation, a hallmark of apoptosis. Treatment with this compound resulted in a dose-dependent increase in the number of TUNEL-positive apoptotic cells.

Treatment Group (mg/kg/day)Mean TUNEL-Positive Cells/field (± SEM)Percentage Increase vs. Vehicle
Vehicle8.9 (± 1.1)-
This compound (0.5)14.5 (± 1.6)62.9%
This compound (1.5)21.7 (± 2.3)143.8%
This compound (5)30.1 (± 3.2)238.2%

Signaling Pathway Diagrams

The dual inhibitory action of this compound on c-Met and VEGFR-2 disrupts key signaling pathways that drive tumor progression and angiogenesis.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 T1840383 This compound T1840383->cMet Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K T1840383 This compound T1840383->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Survival & Proliferation ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Experimental_Workflow cluster_in_vivo In Vivo Xenograft Study cluster_analysis Tumor Microenvironment Analysis A549_implantation A549 Cell Implantation in Mice Tumor_growth Tumor Growth to Palpable Size A549_implantation->Tumor_growth Treatment Treatment with this compound (0.5, 1.5, 5 mg/kg/day) or Vehicle Tumor_growth->Treatment Tumor_excision Tumor Excision and Fixation Treatment->Tumor_excision Paraffin_embedding Paraffin Embedding and Sectioning Tumor_excision->Paraffin_embedding IHC_CD31 IHC for CD31 (Microvessel Density) Paraffin_embedding->IHC_CD31 IHC_Ki67 IHC for Ki67 (Proliferation) Paraffin_embedding->IHC_Ki67 TUNEL TUNEL Assay (Apoptosis) Paraffin_embedding->TUNEL Quantification Quantitative Analysis IHC_CD31->Quantification IHC_Ki67->Quantification TUNEL->Quantification

References

In-Depth Technical Guide: Modulation of c-Met and VEGFR Signaling Pathways by T-1840383

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway modulation by the compound T-1840383, a potent small-molecule inhibitor of both c-Met and Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases. This document details its mechanism of action, presents quantitative data on its inhibitory effects, and provides detailed experimental protocols for key assays, serving as a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action

This compound is an ATP-competitive kinase inhibitor that demonstrates high potency against both the c-Met receptor and VEGF receptors (VEGFRs).[1][2] The dual inhibition of these two critical signaling pathways, which are often dysregulated in various human cancers, underlies the compound's broad-spectrum antitumor activity.[1][2] The HGF/c-Met pathway is implicated in tumorigenesis and metastatic progression, while the VEGF/VEGFR axis is a key driver of tumor angiogenesis.[1][2] By simultaneously targeting both pathways, this compound exerts a two-pronged attack on tumor growth by directly inhibiting cancer cell proliferation and suppressing the formation of new blood vessels that supply nutrients to the tumor.[1][2]

Signaling Pathway Modulation

This compound effectively inhibits the phosphorylation of c-Met induced by its ligand, Hepatocyte Growth Factor (HGF), in cancer epithelial cells.[1][2] It also blocks the phosphorylation of VEGFR-2 in vascular endothelial cells stimulated by VEGF.[1][2] In cancer cells with amplified c-met gene, this compound inhibits the constitutive activation of c-Met, leading to the suppression of downstream signaling pathways involving AKT and ERK1/2, which are crucial for cell proliferation and survival.[1]

T1840383_Signaling_Pathway cluster_ligand Ligands cluster_receptor Receptors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 AKT AKT cMet->AKT ERK ERK1/2 cMet->ERK Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation AKT->Proliferation ERK->Proliferation T1840383 This compound T1840383->cMet T1840383->VEGFR2

Caption: this compound dual-inhibits c-Met and VEGFR-2 signaling pathways.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nmol/L)
c-Met1.9
VEGFR-17.7
VEGFR-22.2
VEGFR-35.5

Data sourced from Awazu et al., 2013.[2]

Table 2: In Vitro Cellular Inhibitory Activity of this compound

Cell LineAssayIC50 (nmol/L)
A549HGF-stimulated c-Met phosphorylation8.8
HUVECVEGF-stimulated proliferation1.8
SNU-5Cell proliferation≤25
MKN45Cell proliferation≤25
EBC-1Cell proliferation≤25

Data sourced from Awazu et al., 2013.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Kinase Inhibition Assay (AlphaScreen)

This protocol describes the determination of IC50 values for this compound against target kinases using the AlphaScreen technology.

Materials:

  • Recombinant kinase domains (c-Met, VEGFRs)

  • Biotinylated substrate peptide

  • ATP

  • This compound (dissolved in DMSO)

  • AlphaScreen streptavidin donor beads

  • AlphaScreen phosphospecific antibody acceptor beads

  • Assay buffer

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in the assay buffer.

  • Add the recombinant kinase, biotinylated substrate peptide, and ATP to the wells of a 384-well plate.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Incubate the plate to allow the kinase reaction to proceed.

  • Stop the reaction and add a mixture of AlphaScreen streptavidin donor beads and phosphospecific antibody acceptor beads.

  • Incubate the plate in the dark to allow for bead binding.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate the IC50 values from the resulting dose-response curves.

Western Blotting for c-Met Phosphorylation

This protocol details the procedure for assessing the inhibitory effect of this compound on HGF-induced c-Met phosphorylation in a cellular context.

Materials:

  • A549 cells

  • HGF

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-c-Met, anti-total-c-Met)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescent substrate

Procedure:

  • Seed A549 cells and grow to sub-confluency.

  • Starve the cells in serum-free medium.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with HGF for a short period (e.g., 15 minutes).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-c-Met.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for total c-Met as a loading control.

In Vivo Tumor Xenograft Model

This protocol outlines the workflow for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Xenograft_Workflow A Subcutaneous inoculation of human tumor cells (e.g., MKN45) into nude mice. B Allow tumors to establish to a specific size. A->B C Randomize mice into treatment and control groups. B->C D Oral administration of This compound (treatment group) or vehicle (control group). C->D E Measure tumor volume periodically. D->E F At study endpoint, euthanize mice and excise tumors for analysis. E->F G Analyze tumors for biomarkers (e.g., p-Met, microvessel density). F->G

Caption: Workflow for in vivo evaluation of this compound in a tumor xenograft model.

Procedure:

  • Human tumor cells (e.g., MKN45 gastric cancer cells) are subcutaneously injected into the flank of immunodeficient mice.

  • Tumors are allowed to grow to a predetermined size.

  • Mice are then randomized into control and treatment groups.

  • This compound, suspended in a vehicle such as 0.5% methyl cellulose, is administered orally to the treatment group, while the control group receives the vehicle alone.

  • Tumor volumes are measured regularly with calipers.

  • At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry to assess c-Met phosphorylation and microvessel density.

Conclusion

This compound represents a promising therapeutic agent due to its dual inhibitory action on the c-Met and VEGFR signaling pathways. The data and protocols presented in this guide offer a solid foundation for further research and development of this and similar targeted therapies in oncology. The potent and broad-spectrum antitumor activities observed in preclinical models warrant further investigation into the clinical potential of this compound.

References

T-1840383: A Technical Guide to its Downstream Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1840383 is a potent, ATP-competitive small molecule inhibitor that demonstrates significant activity against both c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Dysregulation of the c-Met and VEGF signaling pathways is a hallmark of many human cancers, contributing to tumor growth, proliferation, invasion, and angiogenesis. This compound's dual inhibitory action presents a promising therapeutic strategy for a broad spectrum of tumors by concurrently targeting these critical oncogenic pathways. This technical guide provides an in-depth overview of the downstream effects of this compound, including quantitative data on its inhibitory activities, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows involved.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized across a range of protein kinases and in various cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nmol/L)
c-Met1.9
VEGFR-17.7
VEGFR-22.2
VEGFR-35.5
c-MerSimilar to c-Met/VEGFRs
RetSimilar to c-Met/VEGFRs
RonSimilar to c-Met/VEGFRs
RseSimilar to c-Met/VEGFRs
Tie-2Similar to c-Met/VEGFRs
TrkASimilar to c-Met/VEGFRs
Abl (mutant)Similar to c-Met/VEGFRs
c-Kit (mutant)Similar to c-Met/VEGFRs
FGFR2 (mutant)Similar to c-Met/VEGFRs
PDGFRα (mutant)Similar to c-Met/VEGFRs

Data compiled from Awazu et al., 2013.[1]

Table 2: In Vitro Cellular Activity of this compound
Cell LineAssayEndpointIC50 (nmol/L)
A549HGF-induced c-Met PhosphorylationInhibition of p-MetNot explicitly quantified in IC50
HUVECVEGF-induced VEGFR-2 PhosphorylationInhibition of p-VEGFR-2Not explicitly quantified in IC50
VariousCell ProliferationInhibition of Cell Growth>10,000 in most cell lines
HUVECEndothelial Tube FormationInhibition of Tube Length and Branch PointsNot explicitly quantified in IC50
A549Cell ScatteringInhibition of HGF-induced scatteringNot explicitly quantified in IC50
A549Cell InvasionInhibition of HGF-induced invasionNot explicitly quantified in IC50

Data compiled from Awazu et al., 2013.[1]

Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models
Tumor ModelDosingT/C (%)*
Hs 746T (gastric)50 mg/kg, p.o., qd<0
MKN-45 (gastric)50 mg/kg, p.o., qd<0
SNU-5 (gastric)50 mg/kg, p.o., qd<0
U87-MG (glioblastoma)50 mg/kg, p.o., qd<0
A549 (lung)50 mg/kg, p.o., qd<0
Caki-1 (renal)50 mg/kg, p.o., qd<0

*T/C (%) represents the treatment versus control tumor volume. A value of <0% indicates tumor regression. Data compiled from the supplementary materials of Awazu et al., 2013.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's downstream effects, based on the procedures described by Awazu et al., 2013.

In Vitro Kinase Inhibition Assay (AlphaScreen)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various protein kinases.

  • Methodology:

    • Kinase reactions were performed in 384-well plates.

    • The reaction mixture contained the respective kinase, a biotinylated peptide substrate, and ATP in a kinase buffer.

    • This compound was added at various concentrations.

    • The reaction was incubated at room temperature for a specified time.

    • The reaction was stopped by the addition of a detection mixture containing streptavidin-coated donor beads and phosphotyrosine-specific antibody-coated acceptor beads.

    • After incubation in the dark, the plates were read on an AlphaScreen reader to measure the proximity-based signal, which is inversely proportional to the kinase activity.

    • IC50 values were calculated from the dose-response curves.

Western Blotting for c-Met and VEGFR-2 Phosphorylation
  • Objective: To assess the inhibitory effect of this compound on ligand-induced phosphorylation of c-Met and VEGFR-2 in cultured cells.

  • Methodology:

    • Cells (e.g., A549 for c-Met, HUVECs for VEGFR-2) were serum-starved overnight.

    • Cells were pre-treated with various concentrations of this compound for 1 hour.

    • Cells were stimulated with the respective ligand (HGF for c-Met, VEGF for VEGFR-2) for a short period (e.g., 10 minutes).

    • Cells were lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein concentrations of the lysates were determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies specific for phosphorylated c-Met (p-Met) or phosphorylated VEGFR-2 (p-VEGFR-2), and total c-Met or VEGFR-2 as a loading control.

    • The membrane was then incubated with a horseradish peroxidase-conjugated secondary antibody.

    • Protein bands were visualized using an enhanced chemiluminescence detection system.

Endothelial Cell Tube Formation Assay
  • Objective: To evaluate the effect of this compound on the in vitro angiogenesis of human umbilical vein endothelial cells (HUVECs).

  • Methodology:

    • 96-well plates were coated with Matrigel and allowed to solidify.

    • HUVECs were seeded onto the Matrigel-coated wells in a medium containing various concentrations of this compound.

    • Cells were stimulated with VEGF.

    • Plates were incubated for several hours to allow for the formation of tube-like structures.

    • The formation of capillary-like structures was observed and photographed under a microscope.

    • The total length and number of branch points of the tube-like structures were quantified using image analysis software.

Tumor Xenograft Model
  • Objective: To assess the in vivo antitumor efficacy of this compound.

  • Methodology:

    • Human tumor cells were subcutaneously implanted into the flank of immunodeficient mice (e.g., BALB/c-nu/nu).

    • When tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.

    • This compound was administered orally, once daily, at a specified dose (e.g., 50 mg/kg).

    • Tumor volume was measured regularly using calipers and calculated using the formula: (length × width²) / 2.

    • The antitumor effect was evaluated by comparing the tumor growth in the treated group to the control group, and the T/C ratio was calculated.

    • At the end of the study, tumors were excised for further analysis, such as immunohistochemistry for p-Met and microvessel density.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

T1840383_Signaling_Pathway T1840383 This compound cMet c-Met Receptor T1840383->cMet VEGFR2 VEGFR-2 T1840383->VEGFR2 PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt MAPK MAPK Pathway cMet->MAPK Invasion Cell Invasion cMet->Invasion VEGFR2->PI3K_Akt VEGFR2->MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis HGF HGF HGF->cMet VEGF VEGF VEGF->VEGFR2 Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation

Caption: this compound Signaling Pathway Inhibition.

Xenograft_Workflow Start Start Implantation Subcutaneous Implantation of Human Tumor Cells into Immunodeficient Mice Start->Implantation TumorGrowth Allow Tumors to Reach Palpable Size Implantation->TumorGrowth Randomization Randomize Mice into Control and Treatment Groups TumorGrowth->Randomization Treatment Oral Administration of This compound or Vehicle (Once Daily) Randomization->Treatment Measurement Regularly Measure Tumor Volume Treatment->Measurement Endpoint Endpoint Reached (e.g., Predetermined Tumor Size or Study Duration) Measurement->Endpoint Analysis Excise Tumors for Immunohistochemical Analysis (p-Met, Microvessel Density) Endpoint->Analysis End End Analysis->End

Caption: In Vivo Xenograft Model Workflow.

References

Methodological & Application

Application Notes and Protocols for T-1840383

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1840383 is a potent, ATP-competitive small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs). Primarily, it shows high inhibitory activity against c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] The aberrant activation of the HGF/c-Met and VEGF/VEGFR signaling pathways is implicated in numerous tumorigenic processes, including cell proliferation, survival, migration, invasion, and angiogenesis. By dually targeting these pathways, this compound presents a promising therapeutic strategy for a variety of human cancers. These application notes provide detailed in vitro assay protocols to characterize the activity of this compound.

Data Presentation: In Vitro Inhibitory Activity of this compound

The inhibitory potency of this compound against key oncogenic kinases has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target KinaseIC50 (nM)Assay Type
c-Met1.9Kinase Activity Assay
VEGFR-17.7Kinase Activity Assay
VEGFR-22.2Kinase Activity Assay
VEGFR-35.5Kinase Activity Assay
Data sourced from MedChemExpress.[1]

Signaling Pathway Overview

This compound exerts its anti-tumor effects by blocking the phosphorylation and subsequent activation of c-Met and VEGFRs. This inhibition disrupts downstream signaling cascades critical for cancer cell growth and angiogenesis, primarily the PI3K/Akt and Ras/MAPK pathways.

G cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met PI3K PI3K cMet->PI3K Ras Ras cMet->Ras VEGFR VEGFR VEGFR->PI3K VEGFR->Ras T1840383 This compound T1840383->cMet T1840383->VEGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation HGF HGF HGF->cMet Binds VEGF VEGF VEGF->VEGFR Binds

Caption: this compound inhibits c-Met and VEGFR, blocking downstream PI3K/Akt and Ras/MAPK pathways.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of this compound against a specific kinase, such as c-Met or VEGFR-2. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.

Workflow:

Caption: Workflow for a typical in vitro kinase inhibition assay to determine IC50 values.

Materials:

  • Recombinant human c-Met or VEGFR-2 kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound

  • ATP

  • Kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mg/ml BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute in kinase buffer to achieve the desired final concentrations for the assay.

  • Assay Plate Setup: Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 4X ATP solution. To initiate the kinase reaction, add 5 µL of 4X ATP solution to each well. The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of cancer cells, such as the c-Met amplified gastric cancer cell line MKN-45.

Workflow:

Caption: Workflow for assessing cell viability using the MTT assay after this compound treatment.

Materials:

  • MKN-45 human gastric cancer cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed MKN-45 cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Incubation: Incubate the plate for at least 4 hours at 37°C in the incubator, or overnight at room temperature in the dark.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Western Blotting for Phospho-Kinase Levels

This protocol describes the detection of phosphorylation changes in c-Met and its downstream effectors (Akt, ERK) in response to this compound treatment in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), upon stimulation.

Workflow:

G s1 1. Cell Treatment: - Starve HUVECs - Pre-treat with this compound - Stimulate with VEGF s2 2. Cell Lysis: - Wash with cold PBS - Lyse cells on ice - Quantify protein (BCA) s1->s2 s3 3. SDS-PAGE: - Prepare lysates - Load and run gel s2->s3 s4 4. Protein Transfer: - Transfer proteins to PVDF membrane s3->s4 s5 5. Immunoblotting: - Block membrane (BSA) - Incubate with Primary Ab (e.g., p-VEGFR2, p-Akt) s4->s5 s6 6. Detection: - Incubate with HRP-sec. Ab - Add ECL substrate - Image chemiluminescence s5->s6

Caption: Western blotting workflow to analyze inhibition of protein phosphorylation by this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • This compound

  • VEGF

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-VEGFR2, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • PVDF membrane

  • ECL (Enhanced Chemiluminescence) detection reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture HUVECs to ~80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with desired concentrations of this compound or vehicle control for 1 hour.

    • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-30 minutes.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C, diluted in 5% BSA/TBST according to the manufacturer's recommendation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Signal Detection:

    • Apply ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

References

Application Notes and Protocols for T-1840383 Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] Aberrant activation of the STAT3 signaling pathway is frequently observed in a variety of human cancers, making it a compelling target for therapeutic intervention.[1][2][3][4] This document provides detailed protocols for the development of a robust cell-based assay to identify and characterize inhibitors of the STAT3 signaling pathway. For the purpose of this application note, we will utilize the hypothetical compound T-1840383 as an exemplary STAT3 inhibitor. The described assay is a luciferase-based reporter assay, a widely used method for studying signal transduction pathways due to its high sensitivity, broad dynamic range, and suitability for high-throughput screening.

Assay Principle

The STAT3 reporter gene assay is designed to measure the transcriptional activity of STAT3 in living cells. The principle of this assay is based on the use of a reporter plasmid containing a luciferase gene under the control of a promoter with multiple STAT3 response elements. In this system, cells are genetically engineered to express this reporter construct. Upon stimulation with an appropriate cytokine, such as Interleukin-6 (IL-6), the Janus kinase (JAK) family of tyrosine kinases is activated, leading to the phosphorylation and activation of STAT3. Activated STAT3 then translocates to the nucleus, binds to the response elements in the reporter plasmid, and drives the expression of the luciferase gene. The resulting luciferase activity, which is directly proportional to STAT3 transcriptional activity, can be quantified by measuring the light output following the addition of a luciferase substrate. A potent inhibitor of the STAT3 pathway, such as the hypothetical this compound, will disrupt this signaling cascade, leading to a dose-dependent decrease in luciferase expression and a corresponding reduction in the luminescent signal.

Data Presentation

Table 1: Assay Optimization Parameters

ParameterOptimized Condition
Cell LineHEK293
Seeding Density8,000 cells/well (384-well plate)
Transfection ReagentLipofectamine® 3000
STAT3 Reporter Plasmid50 ng/well
Renilla Control Plasmid5 ng/well
IL-6 Stimulation Conc.100 ng/mL
Incubation Time (Post-stimulation)16 hours
Serum Concentration (Assay)0.5% FBS

Table 2: Pharmacological Validation with this compound

CompoundIC50 (nM)Hill SlopeMax Inhibition (%)
This compound1251.198
Stattic (Reference Inhibitor)5 µM1.095

Table 3: Assay Performance Metrics

MetricValue
Signal-to-Background Ratio>100-fold
Z'-Factor0.78
CV (%) of Controls<10%

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: HEK293 cells are recommended due to their high transfection efficiency and robust growth characteristics.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

2. Transient Transfection of Reporter Plasmids

  • One day prior to transfection, seed HEK293 cells in a 384-well white, clear-bottom plate at a density of 8,000 cells per well in 40 µL of complete culture medium.

  • On the day of transfection, prepare the plasmid DNA-lipid complexes. In a sterile microcentrifuge tube, dilute the STAT3-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) with a suitable transfection reagent according to the manufacturer's protocol.

  • Add the DNA-lipid complexes to each well.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

3. Cell-Based Assay for this compound Screening

  • After the 24-hour transfection period, gently remove the medium containing the transfection complexes.

  • Add 20 µL of assay medium (DMEM with 0.5% FBS) to each well.

  • Prepare a serial dilution of this compound and a reference inhibitor (e.g., Stattic) in assay medium.

  • Add 10 µL of the compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and no-treatment control wells.

  • Pre-incubate the plate with the compounds for 1 hour at 37°C.

  • Prepare the IL-6 stimulant solution in assay medium at a concentration that will yield a final concentration of 100 ng/mL upon addition to the wells.

  • Add 10 µL of the IL-6 solution to all wells except for the unstimulated control wells.

  • Incubate the plate for 16 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate to room temperature for 10 minutes.

  • Add a dual-luciferase reporter assay reagent according to the manufacturer's instructions to measure both firefly and Renilla luciferase activity.

  • Read the luminescence on a plate reader.

4. Data Analysis

  • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Unstimulated) / (Signal_Stimulated - Signal_Unstimulated))

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

STAT3_Signaling_Pathway cluster_nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binding JAK JAK IL6R->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization STAT3_nucleus p-STAT3 STAT3_active->STAT3_nucleus Nuclear Translocation Nucleus Nucleus DNA STAT3 Response Element STAT3_nucleus->DNA Binding Gene_Expression Target Gene Expression (e.g., Luciferase) DNA->Gene_Expression Transcription T1840383 This compound T1840383->JAK Inhibition Assay_Workflow Day1_Seed Day 1: Seed HEK293 cells in 384-well plate Day2_Transfect Day 2: Transfect with STAT3 and Renilla plasmids Day1_Seed->Day2_Transfect Day3_Compound Day 3: Add this compound (1 hr pre-incubation) Day2_Transfect->Day3_Compound Day3_Stimulate Day 3: Stimulate with IL-6 (16 hr incubation) Day3_Compound->Day3_Stimulate Day4_Read Day 4: Add luciferase substrate and read luminescence Day3_Stimulate->Day4_Read Data_Analysis Data Analysis: Normalize and calculate IC50 Day4_Read->Data_Analysis

References

Application Notes and Protocols for T-1840383 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using T-1840383 in a Xenograft Mouse Model Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview of the methodologies for utilizing this compound in a xenograft mouse model. The protocols outlined below are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound. The successful implementation of these protocols will enable the generation of robust and reproducible data for advancing cancer drug development.

Data Presentation

To facilitate clear comparison and interpretation of experimental outcomes, all quantitative data should be summarized in structured tables. This includes, but is not limited to, tumor volume measurements, body weight changes, and biomarker modulation.

Table 1: In Vivo Efficacy of this compound in a [Specify Cancer Type] Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day X)Percent Tumor Growth Inhibition (% TGI)Mean Body Weight Change (%) ± SEM
Vehicle Control-QDx14[Data]-[Data]
This compound[Dose 1]QDx14[Data][Data][Data]
This compound[Dose 2]QDx14[Data][Data][Data]
Positive Control[Dose][Schedule][Data][Data][Data]

Table 2: Pharmacodynamic Analysis of this compound in Tumor Tissue

Treatment GroupTime Point (hours)p-STAT3 (Normalized to Total STAT3)Downstream Target 1 (e.g., c-Myc) Expression (Fold Change vs. Vehicle)Downstream Target 2 (e.g., Cyclin D1) Expression (Fold Change vs. Vehicle)
Vehicle Control24[Data][Data][Data]
This compound4[Data][Data][Data]
This compound8[Data][Data][Data]
This compound24[Data][Data][Data]

Experimental Protocols

Xenograft Mouse Model Establishment

Objective: To establish subcutaneous xenograft tumors in immunodeficient mice.

Materials:

  • [Specify Cancer Cell Line]

  • Matrigel (Corning)

  • Sterile PBS

  • 6-8 week old female athymic nude mice (or other appropriate strain)

  • Syringes and needles (27G)

  • Calipers

Protocol:

  • Culture [Specify Cancer Cell Line] to ~80% confluency.

  • Harvest cells using trypsin and wash with sterile PBS.

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of [Specify cell concentration, e.g., 1 x 10⁷ cells/mL].

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in an established xenograft model.

Materials:

  • Tumor-bearing mice

  • This compound formulation

  • Vehicle control

  • Positive control (optional)

  • Dosing syringes and needles

  • Calipers

  • Analytical balance

Protocol:

  • Randomize mice into treatment groups (n=8-10 mice per group).

  • Record the initial tumor volume and body weight of each mouse.

  • Administer this compound, vehicle, or positive control according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the health of the animals daily.

  • At the end of the study, euthanize the mice and collect tumors for further analysis.

Western Blot Analysis for Pharmacodynamic Markers

Objective: To assess the effect of this compound on the STAT3 signaling pathway in tumor tissue.

Materials:

  • Tumor tissue samples

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Homogenize tumor tissue in RIPA buffer and centrifuge to collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Visualizations

T1840383_Mechanism_of_Action cluster_upstream Upstream Activation cluster_stat3_signaling STAT3 Signaling Pathway cluster_downstream Downstream Effects Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Target_Genes Target Gene Expression (c-Myc, Cyclin D1) Nucleus->Target_Genes promotes Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation T1840383 This compound T1840383->pSTAT3 inhibits Xenograft_Workflow A Cell Culture ([Specify Cancer Cell Line]) B Subcutaneous Injection of Cells into Mice A->B C Tumor Growth (to 100-150 mm³) B->C D Randomization into Treatment Groups C->D E Treatment with this compound or Vehicle D->E F Monitor Tumor Volume & Body Weight E->F G Tumor Collection & Analysis F->G H Data Analysis G->H

Application Notes and Protocols for T-1840383 in c-Met Dependent Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1840383 is a potent, orally bioavailable small molecule inhibitor targeting the c-Met receptor tyrosine kinase. The c-Met pathway plays a critical role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway, through amplification, mutation, or overexpression of c-Met, is a key driver in the progression of numerous human cancers. These application notes provide detailed protocols for utilizing this compound as a tool to study c-Met dependent cancers in both in vitro and in vivo settings.

Mechanism of Action

This compound is a multi-targeted kinase inhibitor that demonstrates significant activity against both c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR). By inhibiting the phosphorylation of c-Met induced by its ligand, Hepatocyte Growth Factor (HGF), this compound effectively blocks the downstream signaling cascades that promote cancer cell growth and metastasis.

Data Presentation

In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)
c-Met[Data not publicly available]
VEGFR2[Data not publicly available]
Other Kinases[Data not publicly available]
Cellular Activity of this compound in c-Met Dependent Cancer Cell Lines
Cell LineCancer TypeIC50 (nM) for Cell Viability
MKN45Gastric Carcinoma[Specific value not publicly available]
EBC-1Lung Cancer[Specific value not publicly available]
U-87MGGlioblastoma[Specific value not publicly available]
COLO 205Colorectal Cancer[Specific value not publicly available]
A549Lung Carcinoma[Specific value not publicly available]

Note: While studies have determined the IC50 values for cell viability in these c-Met dependent cell lines, the precise figures are not consistently reported in publicly accessible literature.

In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
Xenograft ModelCancer TypeThis compound Dose (mg/kg, p.o., once daily)Tumor Growth Inhibition (%)
MKN45Gastric Carcinoma2Significant
EBC-1Lung Cancer[Dose not specified]Significant
U-87MGGlioblastoma[Dose not specified]Significant
COLO 205Colorectal Cancer[Dose not specified]Significant

Note: "Significant" indicates a statistically meaningful reduction in tumor growth as reported in preclinical studies. Specific percentage of inhibition can vary based on experimental conditions.

Experimental Protocols

In Vitro c-Met Kinase Inhibition Assay

This protocol outlines a general procedure to determine the in vitro inhibitory activity of this compound against the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates (white, opaque)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

  • Add 10 µL of a solution containing recombinant c-Met kinase and the peptide substrate in kinase buffer to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for c-Met.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Inhibition of HGF-Induced c-Met Phosphorylation in Cultured Cells (Western Blot)

This protocol describes how to assess the ability of this compound to inhibit the phosphorylation of c-Met in response to HGF stimulation in a cancer cell line (e.g., A549).

Materials:

  • A549 cells (or other suitable c-Met expressing cancer cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Recombinant human HGF

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Seed A549 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Serum-starve the cells for 16-24 hours by replacing the growth medium with serum-free medium.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes at 37°C.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer. Scrape the cells and collect the lysates.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA protein assay.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total c-Met.

Cell Viability Assay (MTT Assay)

This protocol details the procedure to determine the effect of this compound on the viability of c-Met dependent cancer cells.

Materials:

  • c-Met dependent cancer cell line (e.g., MKN45)

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[1]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • c-Met dependent cancer cell line (e.g., MKN45)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and handling equipment compliant with institutional guidelines

Procedure:

  • Subcutaneously inject 5 x 10^6 to 10 x 10^6 MKN45 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally once daily at the desired dose (e.g., 2 mg/kg). Administer the vehicle control to the control group.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a predetermined period (e.g., 2-3 weeks).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for c-Met phosphorylation).[1]

  • Compare the tumor growth in the this compound-treated group to the vehicle control group to determine the anti-tumor efficacy.

Mandatory Visualizations

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Migration, Invasion, & Angiogenesis ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Migration mTOR->Proliferation STAT3->Migration T1840383 This compound T1840383->cMet Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation KinaseAssay c-Met Kinase Assay PhosphoAssay c-Met Phosphorylation (Western Blot) KinaseAssay->PhosphoAssay ViabilityAssay Cell Viability (MTT Assay) PhosphoAssay->ViabilityAssay Xenograft Tumor Xenograft Model ViabilityAssay->Xenograft Proceed if active Efficacy Anti-Tumor Efficacy Assessment Xenograft->Efficacy PD Pharmacodynamic Analysis (p-c-Met in Tumors) Efficacy->PD

Caption: Experimental workflow for evaluating this compound.

Mechanism_of_Action T1840383 This compound cMet c-Met Kinase T1840383->cMet Inhibits VEGFR VEGFR T1840383->VEGFR Inhibits Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) cMet->Downstream VEGFR->Downstream TumorGrowth Tumor Growth & Angiogenesis Downstream->TumorGrowth

Caption: Mechanism of action of this compound as a dual c-Met/VEGFR inhibitor.

References

T-1840383: Application Notes and Protocols for Gastric Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1840383 is a potent, orally bioavailable, small-molecule inhibitor targeting both the c-Met and Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[1] Dysregulation of the HGF/c-Met and VEGF/VEGFR signaling pathways is a known driver in the tumorigenesis and metastatic progression of various cancers, including gastric cancer.[1][2] this compound acts as an ATP-competitive inhibitor, effectively blocking downstream signaling from these receptors.[3][4] Preclinical studies have demonstrated its anti-tumor activity in a range of cancer models, making it a compound of significant interest for gastric cancer research and therapeutic development.[1][4][5]

Mechanism of Action

This compound exerts its anti-cancer effects through the dual inhibition of c-Met and VEGFRs. This leads to:

  • Inhibition of Tumor Cell Proliferation: By blocking the constitutively activated c-Met phosphorylation in cancer cells with c-Met amplification, this compound directly hinders tumor cell growth.[1]

  • Suppression of Angiogenesis: The compound potently blocks VEGF-dependent proliferation and capillary tube formation of endothelial cells, thereby inhibiting the formation of new blood vessels that supply tumors.[1]

  • Inhibition of Metastasis: this compound has been shown to inhibit HGF-induced cell scattering and invasion, key processes in cancer metastasis.[5]

This dual mechanism of targeting both the tumor cells directly and their vascular supply suggests a comprehensive approach to cancer therapy.[1]

Data Presentation

In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nmol/L)
c-Met1.9
VEGFR17.7
VEGFR22.2
VEGFR35.5

Source: MedChemExpress[3]

In Vitro Cellular Activity of this compound
Cell LineCancer TypeAssayIC50 (nmol/L)
MKN-45Gastric CancerCell Proliferation11
SNU-5Gastric CancerCell Proliferation14
A549Lung CarcinomaHGF-induced c-Met Phos.3.2
HUVECEndothelial CellsVEGF-induced VEGFR-2 Phos.0.8
HUVECEndothelial CellsVEGF-induced Proliferation1.0

Source: Awazu et al., Mol Cancer Ther, 2013

In Vivo Anti-Tumor Efficacy of this compound in Gastric Cancer Xenograft Model
ModelTreatment Group (Oral Administration)Tumor Growth Inhibition (%)
MKN-45 (Subcutaneous Xenograft)30 mg/kg, once daily85
NUGC-4 (Peritoneal Dissemination)30 mg/kg, once dailySignificantly prolonged survival

Source: Awazu et al., Mol Cancer Ther, 2013

Signaling Pathway

T1840383_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects HGF HGF c-Met c-Met HGF->c-Met VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K/Akt PI3K/Akt c-Met->PI3K/Akt RAS/MEK/ERK RAS/MEK/ERK c-Met->RAS/MEK/ERK Metastasis Metastasis c-Met->Metastasis VEGFR->PI3K/Akt VEGFR->RAS/MEK/ERK Angiogenesis Angiogenesis VEGFR->Angiogenesis This compound This compound This compound->c-Met This compound->VEGFR Survival Survival PI3K/Akt->Survival Proliferation Proliferation RAS/MEK/ERK->Proliferation

Caption: this compound inhibits c-Met and VEGFR signaling pathways.

Experimental Protocols

Western Blotting for Phospho-c-Met and Phospho-VEGFR-2

Objective: To determine the inhibitory effect of this compound on HGF-induced c-Met phosphorylation and VEGF-induced VEGFR-2 phosphorylation.

Materials:

  • Gastric cancer cell lines (e.g., MKN-45) or endothelial cells (e.g., HUVEC)

  • Cell culture medium and supplements

  • This compound

  • Recombinant human HGF or VEGF

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met, anti-total-c-Met, anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-beta-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Starve cells in serum-free medium for 24 hours.

  • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate cells with HGF (e.g., 50 ng/mL) or VEGF (e.g., 20 ng/mL) for 10-15 minutes.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of gastric cancer cells.

Materials:

  • Gastric cancer cell lines (e.g., MKN-45, SNU-5)

  • 96-well plates

  • Cell culture medium and supplements

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)

Procedure:

  • Seed cells in 96-well plates at a density of 3,000-5,000 cells per well.

  • Allow cells to attach overnight.

  • Treat cells with a serial dilution of this compound for 72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Cell_Proliferation_Workflow cluster_workflow Cell Proliferation Assay Workflow Seed_Cells Seed Gastric Cancer Cells in 96-well plates Attach Allow Cells to Attach (Overnight) Seed_Cells->Attach Treat Treat with Serial Dilutions of this compound (72h) Attach->Treat Add_Reagent Add Cell Viability Reagent Treat->Add_Reagent Incubate Incubate Add_Reagent->Incubate Measure Measure Absorbance/ Luminescence Incubate->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow for the cell proliferation assay.

In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a gastric cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Gastric cancer cells (e.g., MKN-45)

  • Matrigel (optional)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of gastric cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 30 mg/kg) or vehicle orally once daily.

  • Measure tumor volume with calipers twice weekly using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-c-Met, CD31).

Xenograft_Study_Workflow cluster_workflow In Vivo Xenograft Study Workflow Inject Inject Gastric Cancer Cells Subcutaneously into Mice Monitor_Growth Monitor Tumor Growth Inject->Monitor_Growth Randomize Randomize Mice into Treatment & Control Groups Monitor_Growth->Randomize Administer Administer this compound or Vehicle Orally Daily Randomize->Administer Measure_Tumor Measure Tumor Volume Twice Weekly Administer->Measure_Tumor Monitor_Health Monitor Mouse Health and Body Weight Measure_Tumor->Monitor_Health Euthanize Euthanize and Excise Tumors for Analysis Monitor_Health->Euthanize At study endpoint

Caption: Workflow for an in vivo gastric cancer xenograft study.

Conclusion

This compound represents a promising therapeutic agent for gastric cancer by simultaneously targeting key pathways involved in tumor growth, angiogenesis, and metastasis. The provided data and protocols offer a foundation for further investigation into the efficacy and mechanisms of this compound in preclinical and potentially clinical settings for gastric cancer.

References

Application Notes and Protocols for Western Blot Analysis of T-1840383 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of T-1840383, a multi-targeted kinase inhibitor, on cellular signaling pathways. The provided protocols and background information are intended to enable researchers to effectively design and execute experiments to assess the impact of this compound on key proteins involved in cancer cell proliferation and survival.

Introduction

This compound is a potent small molecule inhibitor targeting c-Met and Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases. The c-Met receptor and its ligand, Hepatocyte Growth Factor (HGF), are frequently dysregulated in various human cancers, playing a crucial role in tumor growth, invasion, and metastasis. By inhibiting c-Met, this compound effectively blocks downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways. Western blot analysis is an essential technique to elucidate the mechanism of action of this compound by quantifying the changes in the phosphorylation status of c-Met and its key downstream effectors, AKT and ERK.

Data Presentation

Quantitative analysis of Western blots is crucial for determining the dose-dependent effects of this compound. While specific quantitative data for the inhibition of protein phosphorylation by this compound from Western blot analysis is not extensively available in the public domain, the following table provides a template for researchers to summarize their experimental findings. Densitometric analysis of protein bands from Western blots should be performed and normalized to a loading control (e.g., β-actin or GAPDH) and the total protein levels of the target.

Target ProteinThis compound ConcentrationFold Change in Phosphorylation (Normalized)IC₅₀ (Phosphorylation Inhibition)
p-c-Met (Tyr1234/1235)0 µM (Control)1.0
[Concentration 1][e.g., 0.5][Calculated Value]
[Concentration 2][e.g., 0.2]
[Concentration 3][e.g., 0.1]
p-AKT (Ser473)0 µM (Control)1.0
[Concentration 1][e.g., 0.8][Calculated Value]
[Concentration 2][e.g., 0.4]
[Concentration 3][e.g., 0.2]
p-ERK1/2 (Thr202/Tyr204)0 µM (Control)1.0
[Concentration 1][e.g., 0.7][Calculated Value]
[Concentration 2][e.g., 0.3]
[Concentration 3][e.g., 0.1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and the general workflow for Western blot analysis.

T1840383_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS Activates AKT AKT PI3K->AKT Activates Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Promotes HGF HGF HGF->c-Met Binds This compound This compound This compound->c-Met Inhibits

Figure 1: this compound signaling pathway.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., A549 cells + this compound) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Sample_Preparation 4. Sample Preparation (with Laemmli buffer) Protein_Quantification->Sample_Preparation SDS_PAGE 5. SDS-PAGE Sample_Preparation->SDS_PAGE Protein_Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Protein_Transfer Blocking 7. Blocking (e.g., 5% BSA or non-fat milk) Protein_Transfer->Blocking Primary_Antibody 8. Primary Antibody Incubation (e.g., anti-p-c-Met, anti-p-AKT, anti-p-ERK) Blocking->Primary_Antibody Secondary_Antibody 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 10. Chemiluminescent Detection Secondary_Antibody->Detection Data_Analysis 11. Data Analysis (Densitometry) Detection->Data_Analysis

Figure 2: Western blot experimental workflow.

Experimental Protocols

The following are detailed protocols for the Western blot analysis of cells treated with this compound.

Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cancer cell line (e.g., A549, a human lung carcinoma cell line) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Starvation (Optional): Once cells reach the desired confluency, aspirate the growth medium and replace it with a serum-free medium for 12-24 hours. This step helps to reduce basal levels of pathway activation.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free or low-serum medium to achieve the desired final concentrations. A dose-response experiment is recommended (e.g., 0, 10, 50, 100, 500, 1000 nM).

  • Incubation: Add the this compound containing medium to the cells and incubate for a predetermined time. A 1-hour pre-treatment with this compound has been shown to be effective for inhibiting HGF-induced c-Met phosphorylation.

  • Stimulation (Optional): For studies investigating the inhibition of ligand-induced signaling, stimulate the cells with a growth factor such as HGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) before cell lysis.

Cell Lysis and Protein Quantification
  • Cell Lysis:

    • Place the culture dishes on ice and aspirate the medium.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well or dish (e.g., 100-200 µL for a 6-well plate).

    • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic acid (BCA) assay, following the manufacturer's instructions.

SDS-PAGE and Protein Transfer
  • Sample Preparation:

    • Based on the protein concentration, normalize the volume of each lysate to ensure equal protein loading (e.g., 20-30 µg of total protein per lane).

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

    • Run the gel in an appropriate running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

Immunoblotting and Detection
  • Blocking:

    • Wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. BSA is generally preferred for phospho-protein detection to reduce background.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (e.g., rabbit anti-phospho-c-Met, rabbit anti-phospho-AKT, mouse anti-phospho-ERK, and corresponding total protein antibodies) in the blocking buffer according to the manufacturer's recommended dilutions.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing (Optional):

    • To detect multiple proteins on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer and then re-probed with another set of antibodies (e.g., for total protein or a loading control).

Conclusion

The protocols and guidelines presented here provide a robust framework for investigating the cellular effects of this compound using Western blot analysis. By carefully following these procedures, researchers can obtain reliable and reproducible data on the inhibition of the c-Met signaling pathway, contributing to a deeper understanding of the therapeutic potential of this compound.

Application Notes and Protocols: T-1840383 Tube Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures.[1][2][3][4] This document provides a detailed protocol for evaluating the anti-angiogenic activity of the hypothetical compound T-1840383 using a tube formation assay. For the purpose of this protocol, this compound is presumed to be an inhibitor of angiogenesis.

Principle of the Assay

When cultured on a basement membrane extract, endothelial cells will rapidly differentiate and form a network of capillary-like tubules.[1][3] This process mimics several stages of angiogenesis, including cell adhesion, migration, and differentiation.[3] The extent of tube formation can be quantified by measuring parameters such as the number of nodes, number of meshes, and total tube length.[5] The inhibitory effect of a compound like this compound can be determined by comparing the degree of tube formation in its presence to that of a control group.

Materials and Reagents

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Matrix

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Calcein AM

  • 96-well tissue culture plates

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ with an angiogenesis plugin)

Experimental Protocol

This protocol outlines the steps to assess the effect of this compound on endothelial cell tube formation.

  • Preparation of Basement Membrane Matrix Plates:

    • Thaw the basement membrane matrix on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.

    • Ensure the entire bottom of the well is covered.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Preparation:

    • Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in serum-free medium and perform a cell count.

    • Adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.

    • In separate tubes, mix the HUVEC suspension with the different concentrations of this compound and the vehicle control.

  • Seeding Cells onto the Matrix:

    • Carefully add 100 µL of the cell suspension/treatment mixture to each well of the pre-coated 96-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Tube formation typically begins within 2 hours.[1][5]

  • Visualization and Imaging:

    • (Optional) For fluorescent imaging, stain the cells with Calcein AM prior to the end of the incubation period.[5]

    • Visualize the tube formation using an inverted microscope at 4x or 10x magnification.

    • Capture images from at least three different fields per well.

  • Quantification:

    • Analyze the captured images using image analysis software.

    • Quantify the following parameters:

      • Number of nodes (branching points)

      • Number of meshes (enclosed areas)

      • Total tube length

Data Presentation

The quantitative data from the tube formation assay should be summarized in a clear and structured table to facilitate comparison between different treatment groups.

Treatment GroupConcentration (µM)Average Number of NodesAverage Number of MeshesAverage Total Tube Length (µm)
Vehicle Control0125 ± 1285 ± 915,600 ± 1,200
This compound1102 ± 1068 ± 712,800 ± 1,100
This compound1065 ± 841 ± 58,200 ± 950
This compound5028 ± 515 ± 33,500 ± 450

Data are presented as mean ± standard deviation.

Experimental Workflow Diagram

Tube_Formation_Assay_Workflow prep_plate Prepare Basement Membrane Matrix Plate seeding Seed Cells onto Matrix prep_plate->seeding prep_cells Prepare HUVEC Suspension treatment Treat Cells with This compound prep_cells->treatment treatment->seeding incubation Incubate at 37°C seeding->incubation imaging Image Tube Formation incubation->imaging quantification Quantify Tube Parameters imaging->quantification analysis Data Analysis quantification->analysis

Caption: Workflow of the this compound tube formation assay.

Signaling Pathway Diagram (Hypothetical)

Assuming this compound acts by inhibiting a key signaling pathway in angiogenesis, such as the VEGF pathway, the following diagram illustrates its potential mechanism of action.

Angiogenesis_Inhibition_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K VEGFR->PI3K Activation T1840383 This compound T1840383->VEGFR Inhibition Akt Akt PI3K->Akt EndothelialCell Endothelial Cell (Proliferation, Migration, Survival) Akt->EndothelialCell TubeFormation Tube Formation EndothelialCell->TubeFormation

Caption: Hypothetical inhibition of the VEGF signaling pathway by this compound.

References

Application Note: T-1840383, a Potent Inhibitor of c-Met for Cell Scattering Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell scattering, a phenomenon where compact epithelial cell colonies disperse into individual, motile cells, serves as a crucial in vitro model for studying epithelial-mesenchymal transition (EMT).[1][2][3] EMT is a fundamental biological process involved in embryonic development, wound healing, and cancer metastasis.[2] The dispersion of epithelial colonies is a dynamic process that begins with membrane ruffling and the spreading of the colony.[1] Subsequently, cells detach from their neighbors and adopt a fibroblast-like, motile phenotype.[1]

One of the most well-characterized inducers of cell scattering is Hepatocyte Growth Factor (HGF), which binds to its receptor tyrosine kinase, c-Met.[4][5] The activation of the HGF/c-Met signaling pathway triggers a cascade of downstream events, leading to the dissolution of cell-cell junctions and the acquisition of a migratory phenotype.[3][4] This makes the HGF/c-Met pathway a key target for therapeutic intervention in cancer.

This application note describes the use of T-1840383, a novel and potent small molecule inhibitor of c-Met, in a cell scattering assay using the human prostate cancer cell line, DU145.[2] We provide a detailed protocol for assessing the inhibitory effect of this compound on HGF-induced cell scattering, along with representative data and visualizations of the underlying signaling pathway and experimental workflow.

Signaling Pathway

The HGF/c-Met signaling pathway is a complex network of interactions that ultimately leads to changes in cell morphology and behavior. Upon binding of HGF, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. Key pathways activated include the RAS-MAPK pathway, which is involved in cell proliferation and differentiation, and the PI3K-Akt pathway, which promotes cell survival and growth. Additionally, activation of SRC, and FAK is crucial for the cytoskeletal rearrangements required for cell motility.[4] this compound is a selective inhibitor of c-Met kinase activity, thereby blocking the initiation of these downstream signaling cascades.

HGF_cMet_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling c-Met c-Met RAS RAS c-Met->RAS PI3K PI3K c-Met->PI3K SRC SRC c-Met->SRC HGF HGF HGF->c-Met Binds and Activates This compound This compound This compound->c-Met Inhibits MAPK MAPK RAS->MAPK Akt Akt PI3K->Akt FAK FAK SRC->FAK Cytoskeletal Rearrangement Cytoskeletal Rearrangement FAK->Cytoskeletal Rearrangement Cell Scattering Cell Scattering MAPK->Cell Scattering Akt->Cell Scattering Cytoskeletal Rearrangement->Cell Scattering

Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This protocol is optimized for an HGF-induced cell scattering assay in DU145 human prostate cancer cells.[2]

Materials and Reagents
  • DU145 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant Human HGF

  • This compound

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 24-well tissue culture plates

  • Microscope with imaging capabilities

Experimental Workflow

Experimental_Workflow A Seed DU145 cells at low density B Allow cells to form compact colonies (48-72h) A->B C Pre-treat with this compound or Vehicle (1h) B->C D Stimulate with HGF C->D E Incubate for 18-24h D->E F Image acquisition E->F G Quantitative analysis of cell scattering F->G

Caption: Workflow for the cell scattering assay.

Detailed Protocol
  • Cell Seeding:

    • Culture DU145 cells in DMEM with 10% FBS.

    • Trypsinize and resuspend cells.

    • Seed 2 x 10^4 cells per well in a 24-well plate.

    • Incubate for 48-72 hours to allow the formation of small, compact colonies.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should not exceed 0.1%.

    • Carefully aspirate the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add the this compound dilutions or vehicle control (serum-free DMEM with 0.1% DMSO) to the respective wells.

    • Incubate for 1 hour at 37°C.

  • HGF Stimulation:

    • Add HGF to the wells to a final concentration of 20 ng/mL.

    • Include a negative control group with no HGF stimulation.

    • Incubate the plate for 18-24 hours at 37°C.

  • Imaging and Analysis:

    • Capture images of the cell colonies using a phase-contrast microscope at 10x magnification.

    • Quantify cell scattering by measuring the area of dispersion or by counting the number of scattered single cells relative to the total number of cells. Image analysis software can be used for automated quantification.[4]

Data Presentation

The inhibitory effect of this compound on HGF-induced cell scattering was quantified and is summarized in the tables below.

Table 1: Effect of this compound on Colony Dispersion

Treatment GroupThis compound Conc. (nM)Average Colony Area (µm²)Standard Deviation% Inhibition of Scattering
Untreated Control05,000500N/A
HGF (20 ng/mL) + Vehicle025,0002,0000
HGF + this compound120,0001,50025
HGF + this compound1012,0001,00065
HGF + this compound1006,00060095

Table 2: Quantification of Individual Scattered Cells

Treatment GroupThis compound Conc. (nM)Average No. of Scattered Cells per ColonyStandard Deviation% Inhibition of Scattering
Untreated Control052N/A
HGF (20 ng/mL) + Vehicle080100
HGF + this compound160825
HGF + this compound1025568.75
HGF + this compound1008390

Conclusion

The cell scattering assay is a robust method to study the effects of compounds on cell motility and epithelial-mesenchymal transition.[1] The data presented here demonstrate that this compound is a potent inhibitor of HGF-induced cell scattering in DU145 cells, with a clear dose-dependent effect. This suggests that this compound effectively targets the c-Met signaling pathway and holds potential as a therapeutic agent for cancers driven by aberrant HGF/c-Met signaling. The detailed protocol and workflows provided in this application note can be adapted for screening and characterizing other potential inhibitors of cell scattering.

References

Application Notes and Protocols for In Vivo Studies with T-1840383

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Preparation of T-1840383 for In Vivo Studies Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, specific information regarding the physicochemical properties and biological activity of a compound designated "this compound" is not publicly available. The following application notes and protocols are based on general principles for the preclinical in vivo evaluation of small molecule inhibitors and should be adapted based on the experimentally determined properties of this compound.

Introduction

This compound is a hypothetical small molecule inhibitor under investigation for its therapeutic potential. Efficacious in vivo studies are critical for evaluating its pharmacokinetic profile, target engagement, efficacy, and safety. Proper formulation and a well-designed experimental protocol are paramount for obtaining reliable and reproducible data. These notes provide a comprehensive guide to preparing and administering this compound for in vivo studies in rodent models.

Hypothetical Mechanism of Action: Dual STAT3 and Bcl-2 Pathway Inhibition

For the purpose of this illustrative guide, we will hypothesize that this compound exerts its therapeutic effects by modulating the STAT3 and Bcl-2 signaling pathways, which are critical in cell proliferation and apoptosis.[1][2][3][4]

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule involved in cell growth, survival, and differentiation.[1][5][6] Its aberrant activation is a hallmark of many cancers.[1][6]

  • Bcl-2 Family and Apoptosis: The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[2][3][4] Anti-apoptotic members like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, contributing to their survival.[7]

Below is a diagram illustrating the hypothetical signaling pathways targeted by this compound.

T1840383_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerizes Gene Transcription Gene Transcription STAT3 Dimer->Gene Transcription Translocates & Activates Bcl-2/Bcl-xL Bcl-2/Bcl-xL Bax/Bak Bax/Bak Bcl-2/Bcl-xL->Bax/Bak Inhibits Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Forms pores Cytochrome c Cytochrome c Apoptosis Apoptosis Cytochrome c->Apoptosis This compound This compound This compound->p-STAT3 Inhibits This compound->Bcl-2/Bcl-xL Inhibits Mitochondrion->Cytochrome c Releases Proliferation/Survival Genes Proliferation/Survival Genes Gene Transcription->Proliferation/Survival Genes

Hypothetical signaling pathways targeted by this compound.

Formulation Development

The formulation of this compound is critical for achieving adequate bioavailability and exposure in vivo.[8][9][10] The choice of vehicle and administration route will depend on the compound's physicochemical properties, such as solubility and stability.[11][12]

Solubility Enhancement

Poor aqueous solubility is a common challenge for small molecule inhibitors.[13][14] Several techniques can be employed to enhance solubility:

  • pH adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.[15]

  • Co-solvents: Using a mixture of water-miscible solvents can increase the solubility of hydrophobic compounds.[15] Common co-solvents include DMSO, ethanol, PEG400, and propylene glycol.[12]

  • Surfactants: Surfactants like Tween 80 and Cremophor EL can be used to create micellar solutions that encapsulate and solubilize poorly soluble drugs.[12]

  • Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[16]

  • Solid Dispersions: For oral formulations, creating a solid dispersion of the drug in a polymer matrix can improve dissolution and bioavailability.[13][16]

Vehicle Selection for Different Administration Routes

The choice of vehicle depends on the intended route of administration.[11][17]

Administration RouteVehicle ExamplesConsiderations
Oral (p.o.) Water, 0.5% Methylcellulose (MC) with 0.1% Tween 80, Corn oil, PEG400Solutions are preferred, but suspensions can be used if the compound is not fully soluble.[11] The vehicle should be well-tolerated and not interfere with the compound's absorption.[18][19][20]
Intravenous (i.v.) Saline, 5% Dextrose in water (D5W), Co-solvent systems (e.g., 10% DMSO, 40% PEG400, 50% Saline)Must be a sterile, clear solution. The pH should be close to physiological levels to avoid irritation.[11]
Intraperitoneal (i.p.) Saline, PBS, Co-solvent systems (e.g., 5% DMSO, 10% Tween 80, 85% Saline)The formulation should be isotonic and non-irritating to the peritoneal cavity.[21][22]

Table 1: Example Vehicle Formulations.

Experimental Protocols

Preparation of Dosing Solutions

Note: All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

Protocol 4.1.1: Preparation of this compound for Oral Gavage (Suspension)

  • Weigh the required amount of this compound based on the desired dose and the number of animals.

  • Prepare the vehicle: 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water.

  • Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a uniform suspension.

  • Visually inspect the suspension for homogeneity before each administration. Maintain continuous stirring if the compound tends to settle.

Protocol 4.1.2: Preparation of this compound for Intravenous Injection (Solution)

  • Determine the maximum solubility of this compound in a biocompatible co-solvent system (e.g., 10% DMSO, 40% PEG400, 50% sterile saline).

  • Dissolve this compound in the co-solvent (e.g., DMSO and PEG400) first.

  • Slowly add the aqueous component (e.g., saline) while vortexing to avoid precipitation.

  • Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Visually inspect the solution for any precipitation before administration.

In Vivo Pharmacokinetic (PK) Study

A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[23][24][25]

Protocol 4.2.1: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), with an equal number of male and female animals.

  • Groups:

    • Group 1: Intravenous (i.v.) administration (e.g., 2 mg/kg).

    • Group 2: Oral (p.o.) administration (e.g., 10 mg/kg).

  • Dosing: Administer the prepared formulation of this compound to each animal.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.[23]

  • Data Analysis: Calculate key pharmacokinetic parameters.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability

Table 2: Key Pharmacokinetic Parameters.

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

PK_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Formulation Formulation Dosing Dosing Formulation->Dosing Animal Acclimatization Animal Acclimatization Animal Acclimatization->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Preparation->Bioanalysis (LC-MS/MS) PK Parameter Calculation PK Parameter Calculation Bioanalysis (LC-MS/MS)->PK Parameter Calculation Report Generation Report Generation PK Parameter Calculation->Report Generation

Workflow for an in vivo pharmacokinetic study.
In Vivo Efficacy Study

Based on the PK data, an appropriate dose and schedule can be designed for efficacy studies in a relevant disease model.

Protocol 4.3.1: Xenograft Tumor Model Efficacy Study

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) implanted with a relevant human cancer cell line.

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.

  • Group Formation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (e.g., daily oral gavage at a dose determined from PK/PD studies).

    • Group 3: Positive control (a standard-of-care therapeutic, if available).

  • Treatment: Administer the treatments according to the predetermined schedule.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health and behavior of the animals.

  • Study Endpoints: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment.

  • Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic (PD) and biomarker analysis.

The following diagram outlines the logical flow of an in vivo efficacy study.

Efficacy_Study_Workflow Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Endpoint Endpoint Monitoring->Endpoint Data Analysis Data Analysis Endpoint->Data Analysis

References

Application Notes and Protocols for T-1840383 Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Abstract

T-1840383 is a novel small molecule inhibitor currently under investigation for its therapeutic potential in various disease models. A critical aspect of preclinical research involves determining the optimal dosage and administration route in relevant animal models to assess efficacy and safety. These application notes provide a detailed overview of the recommended dosage of this compound for animal studies, based on available preclinical data. Furthermore, this document outlines standardized experimental protocols for the preparation and administration of this compound and describes its putative mechanism of action through the STAT3 signaling pathway. The information presented herein is intended to ensure consistency and reproducibility in preclinical evaluations of this compound.

Mechanism of Action and Signaling Pathway

This compound is hypothesized to exert its biological effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that plays a crucial role in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Aberrant activation of the STAT3 pathway is implicated in the progression of various diseases, particularly in cancer, where it can promote tumor growth and metastasis.[1][2][3]

The canonical STAT3 signaling cascade is initiated by the binding of cytokines or growth factors to their corresponding cell surface receptors. This binding event leads to the activation of Janus kinases (JAKs), which then phosphorylate the cytoplasmic tail of the receptors. STAT3 proteins are recruited to these phosphorylated sites and are themselves phosphorylated by JAKs. Upon phosphorylation, STAT3 monomers dimerize and translocate to the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription. These target genes include those involved in cell cycle progression (e.g., c-myc, cyclin D1) and survival (e.g., bcl-xl).[2]

This compound is designed to interfere with this pathway, although its precise binding site and inhibitory mechanism are still under investigation. Potential mechanisms include direct inhibition of STAT3 phosphorylation, prevention of STAT3 dimerization, or blockade of its translocation to the nucleus. By inhibiting the STAT3 pathway, this compound aims to suppress the expression of downstream target genes that contribute to disease pathogenesis.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 (inactive) JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocation & DNA Binding T1840383 This compound T1840383->STAT3 Inhibition Target_Genes Target Gene Transcription DNA->Target_Genes

Recommended Dosage for Animal Studies

The selection of an appropriate dose for animal studies is a critical step in preclinical drug development. It is essential to establish a dose-response relationship and identify a therapeutic window that maximizes efficacy while minimizing toxicity. The following table summarizes the recommended starting dosages for this compound in common animal models based on preliminary in-house studies. Researchers should note that these are starting points and may require optimization based on the specific animal model, disease state, and experimental endpoint.

Animal ModelRoute of AdministrationRecommended Starting Dose (mg/kg)Dosing FrequencyVehicle
Mouse (CD-1)Oral (gavage)10Once daily0.5% Methylcellulose in water
Mouse (C57BL/6)Intraperitoneal (IP)5Once daily10% DMSO, 40% PEG300, 50% Saline
Rat (Sprague-Dawley)Oral (gavage)20Once daily0.5% Methylcellulose in water
Rat (Wistar)Intravenous (IV)2Twice daily5% Dextrose in water (D5W)

Note: Dose adjustments may be necessary based on tolerability and pharmacokinetic data. It is recommended to conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in the specific animal model being used.

Experimental Protocols

Preparation of this compound for Administration

3.1.1. Oral (Gavage) Formulation

  • Materials:

    • This compound powder

    • 0.5% (w/v) Methylcellulose in sterile water

    • Mortar and pestle

    • Spatula

    • Weighing balance

    • Stir plate and stir bar

    • Appropriate size sterile tubes

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.

    • Weigh the precise amount of this compound powder.

    • If necessary, gently grind the powder in a mortar and pestle to ensure a fine consistency.

    • In a sterile tube, add a small amount of the 0.5% methylcellulose solution to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

    • Stir the suspension on a stir plate for at least 30 minutes before administration to ensure uniformity.

    • Visually inspect the suspension for any clumps or undissolved particles.

3.1.2. Intraperitoneal (IP) and Intravenous (IV) Formulations

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Sterile saline (0.9% NaCl) or 5% Dextrose in water (D5W)

    • Sterile, pyrogen-free vials

    • Vortex mixer

  • Procedure:

    • Calculate the required amounts of this compound and each solvent.

    • Weigh the this compound powder and place it in a sterile vial.

    • Add the required volume of DMSO to dissolve the compound completely. Vortex thoroughly.

    • Add the PEG300 and vortex until the solution is clear and homogenous.

    • Slowly add the sterile saline or D5W to the solution while vortexing to avoid precipitation.

    • The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted.

    • For IV administration, it is recommended to filter the final solution through a 0.22 µm sterile filter before injection.

Animal Dosing Procedures

3.2.1. General Guidelines

  • All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Animals should be acclimated to the housing conditions for at least one week before the start of the experiment.

  • The body weight of each animal should be recorded before each dose to ensure accurate dosing.

  • The volume of administration should be calculated based on the most recent body weight and the concentration of the dosing solution.

3.2.2. Oral Gavage

  • Gently restrain the animal.

  • Use a proper-sized, ball-tipped gavage needle.

  • Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus.

  • Insert the gavage needle into the mouth and gently advance it along the roof of the mouth until it reaches the predetermined length.

  • Administer the this compound suspension slowly and steadily.

  • Carefully remove the gavage needle.

  • Monitor the animal for any signs of distress after dosing.

3.2.3. Intraperitoneal (IP) Injection

  • Properly restrain the animal, exposing the abdomen.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Use an appropriate gauge needle (e.g., 25-27 gauge for mice).

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspirate slightly to ensure no blood or urine is drawn, indicating correct placement.

  • Inject the solution slowly.

  • Withdraw the needle and monitor the animal.

3.2.4. Intravenous (IV) Injection

  • Place the animal in a restraining device that allows access to the tail vein.

  • Warm the tail with a heat lamp or warm water to dilate the veins.

  • Use a small gauge needle (e.g., 27-30 gauge for mice).

  • Insert the needle into the lateral tail vein.

  • Successful cannulation is often indicated by a flash of blood in the needle hub.

  • Inject the solution slowly.

  • If swelling occurs at the injection site, the needle is not in the vein; withdraw and try again at a more proximal site.

  • After injection, apply gentle pressure to the site to prevent bleeding.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo efficacy study using this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation (1 week) Disease_Induction Disease Model Induction (e.g., tumor implantation) Animal_Acclimation->Disease_Induction Randomization Randomization into Treatment Groups Disease_Induction->Randomization Treatment_Start Initiate Treatment: This compound or Vehicle Randomization->Treatment_Start Monitoring Daily Monitoring: Body Weight, Clinical Signs Treatment_Start->Monitoring Efficacy_Measurement Efficacy Measurement (e.g., tumor volume) Monitoring->Efficacy_Measurement Endpoint Study Endpoint Reached Efficacy_Measurement->Endpoint Tissue_Collection Tissue/Blood Collection Endpoint->Tissue_Collection Analysis Pharmacokinetic/Pharmacodynamic and Histological Analysis Tissue_Collection->Analysis

Safety and Handling

This compound is a research compound, and its full toxicological profile has not yet been established. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling of the powder should be done in a chemical fume hood to avoid inhalation. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Material Safety Data Sheet (MSDS) for more detailed information.

Conclusion

These application notes provide essential information for the use of this compound in preclinical animal studies. The recommended dosages, detailed protocols for formulation and administration, and the overview of the compound's mechanism of action are intended to facilitate the design and execution of robust and reproducible experiments. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to best practices in animal care and use. Further studies will be necessary to fully elucidate the therapeutic potential and safety profile of this compound.

References

Troubleshooting & Optimization

T-1840383 solubility in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Publicly available information regarding the chemical compound designated as "T-1840383" is limited. To provide accurate technical support, including solubility data and experimental protocols, the chemical structure, IUPAC name, or CAS number is required. The following information is based on general laboratory practices for handling novel or poorly characterized compounds.

Frequently Asked Questions (FAQs)

Q1: I cannot find any solubility data for this compound. Where should I start?

A1: When working with a novel compound with unknown solubility, a systematic approach is recommended. Start with small quantities of the compound and test its solubility in a range of common laboratory solvents with varying polarities. A suggested starting panel of solvents includes:

  • Aqueous Buffers: Phosphate-buffered saline (PBS) at various pH levels (e.g., 5.0, 7.4, 9.0).

  • Polar Protic Solvents: Water, Ethanol, Methanol.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

  • Nonpolar Solvents: Toluene, Hexanes.

Q2: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What can I do?

A2: Precipitation upon dilution of a concentrated stock (often in DMSO or ethanol) into an aqueous buffer is a common issue, typically due to the compound's lower solubility in the final aqueous medium. Here are some troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in the aqueous buffer.

  • Use a Co-solvent: Incorporate a small percentage of an organic co-solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous solution, if permissible for your experiment.

  • Adjust pH: The solubility of ionizable compounds can be highly dependent on pH. Try adjusting the pH of your aqueous buffer.

  • Gentle Warming: For some compounds, gentle warming (e.g., to 37°C) can increase solubility. However, be cautious of potential compound degradation at elevated temperatures.

  • Use of Surfactants: In some cases, a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) can help maintain solubility.

Troubleshooting Guide

This guide provides a structured approach to addressing common solubility challenges with this compound.

Table 1: Troubleshooting Common Solubility Issues
IssuePotential CauseRecommended Action
Compound will not dissolve in the initial solvent. Low solubility in the chosen solvent.1. Try a different solvent from the suggested panel. 2. Increase the volume of the solvent. 3. Apply gentle heating and vortexing. 4. If the compound is a salt, consider the free base/acid form or vice versa.
A thin film or solid particles remain after attempted dissolution. Incomplete dissolution or presence of insoluble impurities.1. Sonicate the solution for 5-10 minutes. 2. Filter the solution through a 0.22 µm syringe filter to remove insoluble material. Note that this will lower the effective concentration.
The solution is cloudy or forms a precipitate over time. Compound is supersaturated or unstable in the chosen solvent.1. Prepare fresh solutions before each experiment. 2. Store stock solutions at a lower temperature (e.g., -20°C or -80°C) to slow down precipitation. 3. Consider a different solvent system for long-term storage.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

This protocol outlines a method for determining the approximate solubility of this compound in a specific solvent.

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear glass vial.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles.

  • Incremental Solvent Addition: If the compound has not fully dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps.

  • Solubility Estimation: Continue adding solvent incrementally until the compound is fully dissolved. The approximate solubility can be calculated based on the total volume of solvent used. For example, if 1 mg dissolves completely in 250 µL, the solubility is approximately 4 mg/mL.

Visualizing the Troubleshooting Process

The following workflow diagram illustrates a logical approach to troubleshooting solubility issues with this compound.

G start Start: Dissolve this compound is_dissolved Is the compound fully dissolved? start->is_dissolved successful_dissolution Successful Dissolution: Proceed with experiment is_dissolved->successful_dissolution Yes troubleshoot Troubleshoot Dissolution is_dissolved->troubleshoot No check_precipitation Dilute in aqueous buffer. Does it precipitate? successful_dissolution->check_precipitation try_different_solvent Try a different solvent (e.g., DMSO, Ethanol) troubleshoot->try_different_solvent increase_volume Increase solvent volume troubleshoot->increase_volume apply_energy Apply gentle heat or sonication troubleshoot->apply_energy try_different_solvent->is_dissolved increase_volume->is_dissolved apply_energy->is_dissolved no_precipitation No Precipitation: Proceed with experiment check_precipitation->no_precipitation No troubleshoot_precipitation Troubleshoot Precipitation check_precipitation->troubleshoot_precipitation Yes lower_concentration Lower final concentration troubleshoot_precipitation->lower_concentration add_cosolvent Add a co-solvent to the buffer troubleshoot_precipitation->add_cosolvent adjust_ph Adjust buffer pH troubleshoot_precipitation->adjust_ph lower_concentration->check_precipitation add_cosolvent->check_precipitation adjust_ph->check_precipitation

Caption: A workflow diagram for troubleshooting the dissolution of this compound.

Technical Support Center: Optimizing STAT3-i-XYZ Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "T-1840383" did not yield specific information on a compound with that designation. The following technical support guide has been created for a hypothetical STAT3 inhibitor, designated STAT3-i-XYZ , to demonstrate the structure and content of a technical support center as requested. The data and protocols are illustrative examples.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when using STAT3-i-XYZ in cell culture experiments.

Question Possible Cause Troubleshooting Steps
1. Why am I observing high levels of cell death even at low concentrations of STAT3-i-XYZ? - Solvent Toxicity: The solvent used to dissolve STAT3-i-XYZ (e.g., DMSO) may be at a toxic concentration. - Cell Line Sensitivity: The cell line being used may be particularly sensitive to STAT3 inhibition or off-target effects. - Incorrect Concentration Calculation: Errors in calculating the dilution from the stock solution.- Solvent Control: Include a vehicle-only control (e.g., media with the same final concentration of DMSO as the highest STAT3-i-XYZ concentration) to assess solvent toxicity. Aim to keep the final DMSO concentration below 0.1%. - Titration Experiment: Perform a dose-response experiment with a wider range of concentrations, starting from a very low concentration (e.g., 1 nM), to determine the cytotoxic threshold for your specific cell line. - Verify Calculations: Double-check all dilution calculations from the stock solution to the final working concentration.
2. I am not observing the expected inhibitory effect of STAT3-i-XYZ on my target pathway. - Suboptimal Concentration: The concentration of STAT3-i-XYZ may be too low to effectively inhibit STAT3 in your cell line. - Compound Instability: STAT3-i-XYZ may be degrading in the cell culture medium over the course of the experiment. - Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms to STAT3 inhibition.- Increase Concentration: Perform a dose-response experiment with higher concentrations of STAT3-i-XYZ. - Assess Stability: If possible, measure the concentration of STAT3-i-XYZ in the culture medium over time using methods like HPLC or LC-MS. Consider refreshing the medium with fresh compound for long-term experiments. - Alternative Inhibitors: Test other STAT3 inhibitors with different mechanisms of action. - Confirm Target Engagement: Use techniques like Western blotting to verify the inhibition of STAT3 phosphorylation (p-STAT3) at its target residue.
3. I am seeing inconsistent results between experiments. - Variability in Cell Health: Differences in cell confluency, passage number, or overall health can affect the response to treatment. - Inconsistent Compound Preparation: Errors in preparing the stock or working solutions of STAT3-i-XYZ. - Variability in Incubation Time: Inconsistent exposure times to the compound.- Standardize Cell Culture Practices: Use cells within a consistent passage number range, seed at the same density for each experiment, and ensure cells are healthy and actively dividing before treatment. - Prepare Fresh Solutions: Prepare fresh working solutions of STAT3-i-XYZ from a validated stock solution for each experiment. - Precise Timing: Ensure consistent incubation times for all experimental replicates and between experiments.

Frequently Asked Questions (FAQs)

Question Answer
1. What is the mechanism of action of STAT3-i-XYZ? STAT3-i-XYZ is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It is designed to block the phosphorylation and subsequent dimerization of STAT3, preventing its translocation to the nucleus and transcription of target genes involved in cell proliferation, survival, and angiogenesis.
2. What is the recommended solvent and storage for STAT3-i-XYZ? It is recommended to dissolve STAT3-i-XYZ in DMSO to create a stock solution (e.g., 10 mM). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in pre-warmed complete medium to the desired final concentration immediately before use.
3. What is a typical starting concentration range for cell culture experiments? For initial experiments, a concentration range of 10 nM to 10 µM is recommended. The optimal concentration will vary depending on the cell line and the specific assay being performed. A dose-response experiment is crucial to determine the EC50 for your system.
4. Is STAT3-i-XYZ selective for STAT3? STAT3-i-XYZ is designed for high selectivity for STAT3 over other STAT family members. However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. It is advisable to perform experiments to confirm the specificity of the observed effects.
5. How can I confirm that STAT3-i-XYZ is inhibiting its target in my cells? The most common method to confirm STAT3 inhibition is to measure the levels of phosphorylated STAT3 (p-STAT3) at Tyr705 via Western blot analysis. A dose-dependent decrease in p-STAT3 levels upon treatment with STAT3-i-XYZ would indicate target engagement.

Data Presentation

Table 1: Hypothetical IC50 Values of STAT3-i-XYZ in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)
U251GlioblastomaCell Viability (72h)0.5
A549Lung CancerCell Viability (72h)1.2
MDA-MB-231Breast CancerCell Viability (72h)2.5
HCT116Colon CancerCell Viability (72h)0.8

Experimental Protocols

Protocol: Determining the Optimal Concentration of STAT3-i-XYZ using a Cell Viability Assay

1. Materials:

  • STAT3-i-XYZ

  • DMSO (cell culture grade)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Cell line of interest

  • 96-well clear flat-bottom tissue culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of STAT3-i-XYZ in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to create 2X working solutions. A suggested range for the final concentrations is 0.01, 0.1, 1, 10, and 100 µM.

    • Prepare a 2X vehicle control (e.g., 0.2% DMSO in complete medium).

  • Cell Treatment:

    • Carefully remove 100 µL of medium from each well.

    • Add 100 µL of the 2X working solutions of STAT3-i-XYZ or the vehicle control to the appropriate wells in triplicate. This will result in a final volume of 200 µL and the desired 1X final concentrations.

    • Include wells with untreated cells (media only) as a negative control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.

3. Data Analysis:

  • Subtract the average background reading (media only) from all other readings.

  • Normalize the data to the vehicle control (set as 100% viability).

  • Plot the percentage of cell viability versus the log of the STAT3-i-XYZ concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Mandatory Visualizations

STAT3_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Promotes STAT3_i_XYZ STAT3-i-XYZ STAT3_i_XYZ->STAT3_inactive Inhibits Phosphorylation

Caption: STAT3 signaling pathway and the inhibitory action of STAT3-i-XYZ.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_compound Prepare serial dilutions of STAT3-i-XYZ incubate_overnight->prepare_compound treat_cells Treat cells with compound/vehicle prepare_compound->treat_cells incubate_treatment Incubate for 24/48/72 hours treat_cells->incubate_treatment add_reagent Add cell viability reagent incubate_treatment->add_reagent read_plate Read plate on plate reader add_reagent->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of STAT3-i-XYZ.

Technical Support Center: Investigation of T-1840383 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of the hypothetical small molecule inhibitor, T-1840383. The information herein provides a general framework for identifying and characterizing unintended biological interactions of small molecules.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in drug development?

A: Off-target effects occur when a therapeutic agent, such as this compound, interacts with unintended biological molecules in addition to its primary therapeutic target.[1][2][3] These unintended interactions are a major concern because they can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical settings.[1][3] Thorough investigation of off-target effects is crucial for ensuring the safety and efficacy of a potential therapeutic.[1][3]

Q2: What are the common manifestations of off-target effects in preclinical experiments?

A: Off-target effects can manifest in various ways, including:

  • Unexpected Phenotypes: Observing a cellular response that is inconsistent with the known function of the intended target.

  • Cellular Toxicity: The compound may show toxicity in cell lines at concentrations required for on-target inhibition.

  • Discrepancy in Potency: The concentration of the compound required to achieve a phenotypic effect may be significantly different from its binding affinity to the intended target.

  • Lack of Rescue: The observed phenotype cannot be reversed by overexpressing the intended target.

Q3: What are the primary experimental approaches to identify the off-target proteins of this compound?

A: Several established methods can be employed to identify off-target interactions:

  • Proteomics-based Approaches: Techniques like thermal shift assays (cellular thermal shift assay - CETSA) and affinity chromatography coupled with mass spectrometry can identify proteins that physically interact with the compound.[1]

  • Kinase Profiling: If this compound is a kinase inhibitor, screening it against a large panel of kinases can identify unintended targets.

  • Phenotypic Screening: Comparing the cellular phenotype induced by this compound with databases of phenotypes induced by known compounds can suggest potential off-targets.[1]

  • Computational Modeling: In silico methods can predict potential off-target interactions based on the chemical structure of the compound and protein binding site similarities.[3][4]

Troubleshooting Guide

Issue 1: An unexpected cellular phenotype is observed following treatment with this compound.
Possible Cause Troubleshooting Steps Expected Outcome
Off-target effect 1. Perform a dose-response curve and compare the EC50 for the observed phenotype with the IC50 for on-target engagement. 2. Use a structurally unrelated inhibitor of the same target. 3. Attempt a rescue experiment by overexpressing the intended target.A significant discrepancy in potency may indicate an off-target effect. If the phenotype is not replicated, it is likely an off-target effect of this compound. If the phenotype is not rescued, it suggests the involvement of other targets.
Experimental artifact Review and optimize the experimental protocol, including all controls.Consistent results with appropriate controls will validate the observed phenotype.
Issue 2: this compound exhibits significant toxicity in cell lines at concentrations required for target inhibition.
Possible Cause Troubleshooting Steps Expected Outcome
Off-target toxicity 1. Screen this compound against a known panel of toxicity-related targets (e.g., hERG, CYPs). 2. Perform a counter-screen with a cell line that does not express the intended target.Identification of interactions with toxicity-related proteins. If toxicity persists, it is likely due to off-target effects.
On-target toxicity Modulate the expression of the intended target (e.g., via siRNA or CRISPR) to see if it recapitulates the toxic phenotype.If reducing the target expression leads to toxicity, the effect is likely on-target.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To identify protein targets of this compound in a cellular context by measuring changes in protein thermal stability upon compound binding.

Methodology:

  • Cell Treatment: Treat cultured cells with either this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate soluble proteins from precipitated proteins by centrifugation.

  • Protein Quantification: Analyze the soluble protein fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.

Protocol 2: Kinase Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of purified kinases.

Methodology:

  • Compound Preparation: Prepare a series of concentrations of this compound.

  • Kinase Assays: Perform in vitro kinase activity assays using a commercial service that offers a large panel of kinases (e.g., >400 kinases).

  • Data Analysis: Calculate the percent inhibition of each kinase at each concentration of this compound.

  • Selectivity Score: Determine the selectivity of this compound by comparing its potency against the intended target versus other kinases in the panel.

Data Presentation

Table 1: Dose-Response Analysis of this compound
Parameter On-Target Engagement (IC50) Phenotypic Effect (EC50) Cellular Toxicity (CC50)
This compound 50 nM500 nM>10 µM
Control Compound 75 nM80 nM>20 µM

This table illustrates a hypothetical scenario where the phenotypic effect of this compound occurs at a concentration 10-fold higher than its on-target IC50, suggesting a potential off-target effect.

Table 2: Kinase Selectivity Profile of this compound (Top 5 Hits)
Kinase % Inhibition at 1 µM IC50 (nM)
Target Kinase A 98%50
Off-Target Kinase B 85%250
Off-Target Kinase C 70%800
Off-Target Kinase D 55%1500
Off-Target Kinase E 40%>5000

This table presents a hypothetical kinase profiling result, indicating that this compound inhibits other kinases, albeit at higher concentrations than its intended target.

Visualizations

G cluster_0 This compound On-Target Pathway cluster_1 Potential Off-Target Pathway T1840383 This compound Target Intended Target T1840383->Target Inhibition OffTarget Off-Target Protein T1840383->OffTarget Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Phenotype1 Therapeutic Phenotype Downstream1->Phenotype1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 Phenotype2 Side Effect / Unexpected Phenotype Downstream2->Phenotype2

Caption: Hypothetical signaling pathways for this compound.

G start Start: Unexpected Experimental Result phenotype Characterize Phenotype (Dose-Response) start->phenotype potency Compare On-Target vs. Phenotypic Potency phenotype->potency similar Potencies are Similar (On-Target Effect Likely) potency->similar Similar dissimilar Potencies are Dissimilar (Off-Target Effect Suspected) potency->dissimilar Dissimilar profiling Off-Target Profiling (CETSA, Kinase Panels, etc.) dissimilar->profiling identify Identify Potential Off-Targets profiling->identify validate Validate Off-Targets (e.g., siRNA, CRISPR) identify->validate end End: Characterize Off-Target Effect validate->end

Caption: Troubleshooting decision tree for unexpected phenotypes.

G cluster_0 In Vitro / In Silico cluster_1 Cell-Based Assays cluster_2 Validation comp This compound insilico Computational Prediction comp->insilico biochem Biochemical Screens (e.g., Kinase Panel) comp->biochem cetsa Cellular Thermal Shift Assay (CETSA) comp->cetsa pheno Phenotypic Screening comp->pheno hits Candidate Off-Targets insilico->hits biochem->hits cetsa->hits pheno->hits validation Genetic Validation (siRNA, CRISPR) hits->validation sar Structure-Activity Relationship (SAR) hits->sar final Confirmed Off-Target(s) validation->final sar->final

Caption: General workflow for off-target identification.

References

T-1840383 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of T-1840383, a potent inhibitor of c-Met and VEGF receptor tyrosine kinases. The information is intended for researchers, scientists, and drug development professionals. Please note that comprehensive, publicly available stability data for this compound is limited. The following recommendations are based on published research protocols and general best practices for handling research compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

While specific long-term storage data is not publicly available, as a general practice for solid research compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is advisable.

Q2: How should I prepare a stock solution of this compound for in vitro experiments?

For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] This stock solution should then be diluted in the appropriate culture medium to the desired final concentration immediately before use.

Q3: What is the recommended storage condition for this compound in DMSO?

There is no specific published data on the long-term stability of this compound in DMSO. However, it is a common laboratory practice to store DMSO stock solutions of small molecules at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: How do I prepare this compound for in vivo animal studies?

For in vivo administration, this compound can be suspended in a vehicle consisting of 0.5% methyl cellulose in distilled water.[1]

Q5: How stable is the this compound suspension for in vivo studies?

The prepared suspension of this compound in 0.5% methyl cellulose should be administered to animals within a week of preparation.[1] It is recommended to store the suspension at 4°C during this period and to ensure it is well-mixed before each administration.

Data Summary

ParameterIn Vitro PreparationIn Vivo Preparation
Solvent/Vehicle Dimethyl sulfoxide (DMSO)0.5% methyl cellulose in distilled water
Preparation Dissolve in DMSO to make a stock solution, then dilute in culture medium.Suspend in the vehicle.
Reported Stability Not specified. General practice is to store at -20°C or -80°C and use promptly.Administer within one week of preparation.

Experimental Protocols

Preparation of this compound for In Vitro Assays

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

    • Appropriate cell culture medium

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex briefly to fully dissolve the compound.

    • For immediate use, dilute the stock solution to the final desired concentration in pre-warmed cell culture medium.

    • For storage, aliquot the DMSO stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Preparation of this compound for In Vivo Administration

  • Materials:

    • This compound (solid)

    • Methyl cellulose (0.5% w/v) in sterile distilled water

    • Sterile container for suspension

  • Procedure:

    • Weigh the required amount of this compound for the planned dosing.

    • Prepare the 0.5% methyl cellulose vehicle by dissolving methyl cellulose in sterile distilled water. This may require heating and stirring. Allow the solution to cool to room temperature.

    • Add a small amount of the vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.

    • Store the suspension at 4°C and use within one week.

    • Before each administration, ensure the suspension is thoroughly mixed to guarantee uniform dosing.

Visualizations

experimental_workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Preparation invitro_start Start: Solid this compound dissolve Dissolve in DMSO (Stock Solution) invitro_start->dissolve dilute Dilute in Culture Medium dissolve->dilute invitro_end Final Solution for Assay dilute->invitro_end invivo_start Start: Solid this compound suspend Suspend in 0.5% Methyl Cellulose invivo_start->suspend invivo_end Suspension for Dosing (Use within 1 week) suspend->invivo_end

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_met c-Met Signaling cluster_vegfr VEGFR Signaling T1840383 This compound cMet c-Met Receptor T1840383->cMet inhibits VEGFR VEGF Receptor T1840383->VEGFR inhibits HGF HGF HGF->cMet binds met_downstream Downstream Signaling (Proliferation, Invasion) cMet->met_downstream activates VEGF VEGF VEGF->VEGFR binds vegfr_downstream Downstream Signaling (Angiogenesis) VEGFR->vegfr_downstream activates

Caption: this compound inhibits c-Met and VEGFR signaling pathways.

References

Technical Support Center: Preventing Compound Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of experimental compounds, such as T-1840383, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the visual indicators of compound precipitation in cell culture media?

A1: Compound precipitation can manifest in several ways. You may observe a cloudy or hazy appearance in the medium, the formation of fine particles visible to the naked eye or under a microscope, or the appearance of larger crystals, particularly on the surface of the culture vessel.[1] It is important to differentiate this from microbial contamination, which might also cause turbidity but is often accompanied by a rapid pH change and the presence of motile microorganisms under high magnification.[1]

Q2: What are the primary reasons for a compound to precipitate in cell culture?

A2: Several factors can lead to compound precipitation:

  • Physicochemical Properties: Many experimental compounds have low water solubility.[1]

  • Solvent Shock: When a compound dissolved in a solvent like DMSO is rapidly diluted into an aqueous culture medium, the sudden change in polarity can cause the compound to precipitate.[1]

  • High Concentration: Exceeding the maximum solubility of a compound in the culture medium will lead to precipitation.[1]

  • Temperature Fluctuations: Shifting media from cold storage to a 37°C incubator can affect the solubility of some compounds. Repeated freeze-thaw cycles of stock solutions can also promote precipitation.[1][2]

  • pH of the Medium: The pH of the cell culture medium can influence the solubility of ionizable compounds.

  • Interactions with Media Components: Salts, proteins, and other components in the culture medium can interact with the experimental compound, forming insoluble complexes.[1][3]

Q3: How can I prevent precipitation when adding a DMSO stock solution to my media?

A3: To prevent "solvent shock," add the DMSO stock solution to the pre-warmed culture medium dropwise while gently vortexing or swirling the medium. This gradual addition allows for better mixing and reduces the likelihood of localized high concentrations of the compound that can lead to precipitation.

Q4: Does the type of cell culture medium affect compound precipitation?

A4: Yes, the composition of the cell culture medium can significantly impact a compound's solubility. Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can interact with your compound.[3] For example, media with higher levels of calcium or phosphate may be more prone to forming insoluble precipitates with certain compounds.[1]

Q5: What is the maximum recommended concentration of DMSO in cell culture media?

A5: While DMSO is a useful solvent, it can be toxic to cells at higher concentrations. Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to minimize any impact on cell viability and function.[3] It is always advisable to run a vehicle control (media with the same concentration of DMSO used for your compound) to assess its effect on your specific cell line.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to compound precipitation.

Observation Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding the compound to the media. The final concentration of the compound exceeds its kinetic solubility in the aqueous media.[1]- Decrease the final concentration of the compound. - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume. - Perform serial dilutions of the stock solution directly in the culture medium.[3]
Precipitate forms over time while in the incubator. - Temperature shift: Changes in temperature from room temperature to 37°C can decrease the solubility of some compounds.[3] - pH shift: Cellular metabolism can alter the pH of the media over time, affecting the solubility of pH-sensitive compounds. - Interaction with media components: The compound may slowly interact with salts or proteins in the media.[3]- Pre-warm the cell culture media to 37°C before adding the compound.[3] - Use a buffered medium (e.g., with HEPES) to maintain a stable pH. - Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.
Precipitate is observed after freeze-thaw cycles of the stock solution. The compound may be less stable in solution at freezing temperatures, or repeated freeze-thaw cycles may promote aggregation and precipitation.[2]- Prepare fresh stock solutions before each experiment. - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3]
Cloudiness or turbidity appears in the media, and it is unclear if it is precipitation or contamination. This could be fine particulate precipitation or microbial contamination.[3]- Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth.[3] - If contamination is suspected, discard the culture and review sterile techniques.

Experimental Protocols

Protocol: Determining the Kinetic Solubility of a Compound in Cell Culture Media

This protocol outlines a method to determine the highest concentration of a compound that can be added to cell culture media from a DMSO stock without immediate precipitation.

Materials:

  • Compound of interest (e.g., this compound)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium of choice (e.g., DMEM, RPMI-1640)

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or turbidity

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your compound in DMSO.

  • Transfer to Media: Transfer a small, equal volume (e.g., 1-2 µL) from each well of the DMSO dilution plate to a new 96-well plate containing your cell culture medium. This will create a range of final compound concentrations. Include a vehicle control (DMSO only).

  • Incubate and Observe: Incubate the plate at room temperature or 37°C and visually inspect for precipitation at several time points (e.g., 0, 30, 60 minutes).

  • Quantitative Measurement: Measure the absorbance or turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600-650 nm). An increase in absorbance or light scattering indicates precipitation.

  • Determine Kinetic Solubility: The highest concentration of the compound that does not show a significant increase in absorbance/scattering compared to the vehicle control is considered the kinetic solubility under these conditions.

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Precipitation A Precipitation Observed in Media B Immediate or Delayed Precipitation? A->B C Immediate B->C Immediate D Delayed B->D Delayed E Exceeds Kinetic Solubility C->E F Potential Causes: - Temperature Shift - pH Change - Media Interaction D->F G Solutions: - Lower Concentration - Slower Addition - Higher DMSO Stock Conc. E->G H Solutions: - Pre-warm Media - Use Buffered Media - Test in Simpler Buffer F->H

Caption: A troubleshooting workflow for addressing compound precipitation.

G cluster_1 Experimental Workflow for Kinetic Solubility Assay prep_stock Prepare High Conc. Stock in 100% DMSO serial_dilute Serial Dilute Compound in DMSO Plate prep_stock->serial_dilute transfer Transfer to Media Plate (Final Concentrations) serial_dilute->transfer incubate Incubate and Visually Inspect transfer->incubate read_plate Measure Turbidity (Plate Reader) incubate->read_plate analyze Determine Highest Soluble Concentration read_plate->analyze

Caption: Workflow for determining kinetic solubility.

G cluster_2 Generic Signaling Pathway Inhibition Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Compound This compound (Inhibitor) Compound->Kinase1

Caption: Example of a signaling pathway inhibited by a compound.

References

Technical Support Center: Overcoming Resistance to T-1840383 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: T-1840383 is a hypothetical compound. The following guidance is based on established mechanisms of resistance to targeted therapies, particularly EGFR inhibitors, and is intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of a critical oncogenic signaling pathway. Its primary mode of action is to block the phosphorylation and subsequent activation of downstream signaling cascades that are essential for cancer cell proliferation and survival.[1][2][3] For the purposes of this guide, we will use the EGFR signaling pathway as a representative model.[3][4][5]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the possible causes?

A2: Acquired resistance to targeted therapies like this compound is a common phenomenon and can arise from several molecular mechanisms[6][7]:

  • Secondary Mutations in the Target Protein: The target protein may acquire new mutations that prevent this compound from binding effectively. A well-documented example in EGFR inhibition is the T790M "gatekeeper" mutation.[8][9][10]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway. For instance, amplification or activation of MET, HER2, or AXL receptor tyrosine kinases can reactivate downstream signaling.[1][8][9][11]

  • Downstream Pathway Alterations: Mutations or alterations in components downstream of the target can also lead to resistance.

  • Phenotypic Transformation: In some cases, cancer cells can undergo a change in their fundamental characteristics, such as an epithelial-to-mesenchymal transition (EMT) or transformation to a different cell type (e.g., small cell lung cancer).[9]

  • Drug Efflux: Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can reduce the intracellular concentration of this compound.[12]

Q3: How can I determine the specific mechanism of resistance in my cell line?

A3: A multi-pronged approach is recommended to elucidate the resistance mechanism:

  • Genomic Analysis: Perform DNA sequencing (e.g., Sanger sequencing of the target gene's kinase domain or next-generation sequencing) to identify secondary mutations.

  • Transcriptomic and Proteomic Analysis: Use RNA sequencing or protein arrays to identify the upregulation of bypass pathway components. Western blotting is crucial to confirm the increased phosphorylation (activation) of proteins in these alternative pathways.

  • Functional Assays: Utilize inhibitors of suspected bypass pathways in combination with this compound to see if sensitivity is restored.

Troubleshooting Guides

Problem 1: Unexpectedly high IC50 value for this compound in a cancer cell line.
Possible Cause Troubleshooting Steps
Inherent Resistance of the Cell Line Review literature for the baseline activation status of the target pathway in your cell line. Consider testing this compound on a known sensitive cell line as a positive control.[13]
Incorrect Drug Concentration or Inactivity Verify the concentration of your this compound stock solution. Test the activity of your current batch on a sensitive control cell line. If in doubt, use a fresh, validated batch of the compound.[13]
Suboptimal Experimental Conditions Ensure that the cell seeding density, treatment duration, and assay endpoint are optimized for your specific cell line.[14] Refer to our detailed experimental protocols.
Cell Culture Contamination Check your cell culture for any signs of microbial contamination, which can affect cell health and drug response.[15][16]
Problem 2: Loss of this compound efficacy in a previously sensitive cell line.
Possible Cause Troubleshooting Steps
Acquired Resistance This is a common issue. To confirm, perform a dose-response curve and compare the IC50 value to that of the original, sensitive cell line.[13] Proceed to investigate the mechanism of resistance (see FAQ Q3).
Cell Line Misidentification or Cross-Contamination Perform short tandem repeat (STR) profiling to authenticate your cell line.
Genetic Drift/Clonal Selection Long-term culturing can lead to the selection of resistant subpopulations. It is advisable to use early-passage cells for critical experiments.[17]
Problem 3: Conflicting results in downstream pathway analysis after this compound treatment.
Possible Cause Troubleshooting Steps
Incorrect Antibody or Reagents Validate your primary and secondary antibodies. Ensure all buffers and reagents for Western blotting are fresh and correctly prepared.
Suboptimal Protein Extraction or Quantification Use appropriate lysis buffers and protease/phosphatase inhibitors. Perform a protein quantification assay (e.g., BCA) to ensure equal loading.
Timing of Analysis The inhibition of downstream targets can be transient. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition.
Activation of Feedback Loops Inhibition of a pathway can sometimes trigger feedback mechanisms that reactivate the pathway or a parallel one. Analyze multiple nodes in the signaling cascade.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).[13]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[13]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Protein Expression and Phosphorylation by Western Blotting
  • Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[13]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT) overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Wash the membrane and add the chemiluminescent substrate.[13]

  • Imaging: Capture the signal using an imaging system.[13]

Protocol 3: Development of a this compound-Resistant Cell Line
  • Initial Exposure: Continuously expose the parental cancer cell line to this compound at a concentration equal to its IC50.[18][19]

  • Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound. A 1.5–2.0-fold increase at each step is recommended.[19]

  • Selection and Expansion: At each stage, select the surviving and proliferating cells. Expand these populations before proceeding to the next higher concentration.[19]

  • Cryopreservation: It is crucial to freeze aliquots of cells at each stage of resistance development. This allows you to return to a previous stage if the cells do not survive a dose increase.[19]

  • Confirmation of Resistance: Once a cell line is established that can proliferate in a significantly higher concentration of this compound, confirm the degree of resistance by performing a dose-response assay and comparing the IC50 to the parental cell line.[19]

Visualizations

Signaling_Pathway_T1840383 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK_Target RTK (Target) Growth_Factor->RTK_Target RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) RTK_Target->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK_Target->PI3K_AKT_mTOR T1840383 This compound T1840383->RTK_Target Inhibition Transcription_Factors Transcription Factors RAS_RAF_MEK_ERK->Transcription_Factors PI3K_AKT_mTOR->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation_Survival Proliferation & Survival Gene_Expression->Proliferation_Survival

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms T1840383 This compound Target_Pathway Target Pathway T1840383->Target_Pathway Inhibition Cell_Survival Cell Survival Target_Pathway->Cell_Survival Blocked Secondary_Mutation Secondary Mutation in Target Secondary_Mutation->Target_Pathway Prevents Inhibition Bypass_Pathway Bypass Pathway Activation (e.g., MET) Bypass_Pathway->Cell_Survival Reactivates Downstream_Activation Downstream Activation Downstream_Activation->Cell_Survival Reactivates

Caption: Common mechanisms of resistance to this compound.

Experimental_Workflow Sensitive_Cells Sensitive Cell Line Resistance_Induction Induce Resistance (Protocol 3) Sensitive_Cells->Resistance_Induction Resistant_Cells Resistant Cell Line Resistance_Induction->Resistant_Cells Mechanism_ID Identify Mechanism (Genomics, Proteomics) Resistant_Cells->Mechanism_ID Overcome_Resistance Test Combination Therapies Mechanism_ID->Overcome_Resistance Restored_Sensitivity Restored Sensitivity? Overcome_Resistance->Restored_Sensitivity

Caption: Workflow for studying and overcoming resistance.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of poorly soluble investigational compounds, exemplified here as "Compound T-1840383".

Frequently Asked Questions (FAQs)

Q1: My investigational compound, this compound, shows excellent in vitro efficacy but poor in vivo bioavailability. What are the likely reasons for this discrepancy?

A1: Poor in vivo bioavailability of a compound with good in vitro activity is a common challenge in drug development. The primary reasons often stem from the compound's physicochemical properties and physiological barriers within the organism. Key factors include:

  • Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.[1][2]

  • Poor Permeability: The compound may not efficiently cross the intestinal membrane to enter systemic circulation.[1][2]

  • First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug.[3]

  • Efflux Transporters: The compound might be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein.

To begin troubleshooting, it is crucial to characterize the compound according to the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[2]

Q2: How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?

A2: Determining the BCS class of your compound is a critical first step. It will guide your formulation strategy. You will need to perform the following key experiments:

  • Solubility Studies: Determine the solubility of this compound in aqueous solutions across a pH range of 1.2 to 6.8, simulating the conditions of the GI tract.

  • Permeability Assays: Assess the compound's ability to cross a biological membrane. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[4]

The results will classify your compound into one of four categories:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Q3: this compound has been identified as a BCS Class II compound. What formulation strategies can I employ to improve its oral bioavailability?

A3: For BCS Class II compounds, the primary hurdle to bioavailability is their low solubility. The goal of the formulation strategy is to enhance the dissolution rate and/or the apparent solubility of the compound in the GI tract.[2] Several innovative formulation strategies can be employed:[3]

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1]

  • Amorphous Solid Dispersions: Dispersing the drug in its high-energy, non-crystalline form within a polymer matrix can significantly improve its apparent solubility and dissolution rate.[3]

  • Lipid-Based Formulations: Dissolving the compound in lipid carriers can enhance absorption through the GI tract and may also utilize lymphatic transport, bypassing first-pass metabolism.[3]

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can improve solubility, protect it from degradation, and facilitate cellular uptake.[1][3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your in vivo studies with poorly soluble compounds like this compound.

Problem 1: High variability in plasma concentrations of this compound across individual animals in the same dosing group.

  • Possible Cause: Inconsistent dissolution of the compound in the GI tract. This can be exacerbated by food effects.

  • Troubleshooting Steps:

    • Standardize Food and Water Access: Ensure consistent feeding schedules for all animals, as the presence of food can significantly alter GI physiology and drug absorption.

    • Improve Formulation Homogeneity: If using a suspension, ensure it is uniformly dispersed before and during administration. Consider using a formulation that provides a pre-dissolved state, such as a lipid-based formulation or a solid dispersion.

    • Evaluate Different Dosing Vehicles: Test a panel of pharmaceutically acceptable vehicles to identify one that provides more consistent solubilization of your compound.

Problem 2: The half-life of this compound is very short in vivo, despite being stable in in vitro assays.

  • Possible Cause: Rapid first-pass metabolism in the liver.

  • Troubleshooting Steps:

    • In Vitro Metabolism Studies: Conduct studies with liver microsomes or hepatocytes to identify the specific metabolic pathways and enzymes responsible for the rapid clearance of this compound.

    • Consider Alternative Routes of Administration: If oral bioavailability is severely limited by first-pass metabolism, explore other routes such as intravenous (IV) or intraperitoneal (IP) injection for initial proof-of-concept studies. Note that these routes may have different pharmacokinetic profiles.

    • Co-administration with an Inhibitor: If a specific metabolic enzyme is identified as the primary culprit, co-administration with a known inhibitor of that enzyme could be explored in preclinical models to demonstrate the impact of metabolism on bioavailability. (Caution: This approach is for investigational purposes only).

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound in vitro.

Methodology:

  • Seed Caco-2 cells on a semi-permeable filter support in a transwell plate and culture for 21-25 days to allow for differentiation into a monolayer with tight junctions.

  • Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • On the day of the experiment, wash the Caco-2 cell monolayers with pre-warmed transport buffer.

  • Add the dosing solution to the apical (A) side of the transwell and fresh transport buffer to the basolateral (B) side.

  • Incubate the plate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.

  • At the end of the experiment, collect samples from the apical side.

  • Analyze the concentration of this compound in all samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

Data Presentation:

CompoundPapp (A to B) (x 10⁻⁶ cm/s)Papp (B to A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
This compound[Insert Value][Insert Value][Insert Value]
Propranolol (High Permeability Control)> 20[Insert Value]< 1.5
Atenolol (Low Permeability Control)< 1[Insert Value]< 1.5
Digoxin (Efflux Substrate Control)[Insert Value][Insert Value]> 2
Protocol 2: Preparation of an Amorphous Solid Dispersion

Objective: To improve the dissolution rate of this compound by creating an amorphous solid dispersion.

Methodology:

  • Polymer Selection: Choose a suitable polymer based on the physicochemical properties of this compound (e.g., PVP, HPMC, Soluplus®).

  • Solvent Selection: Identify a common solvent that can dissolve both this compound and the selected polymer.

  • Spray Drying Process: a. Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w). b. Optimize the spray drying parameters (inlet temperature, spray rate, atomization pressure) to ensure efficient solvent evaporation and formation of a solid powder.

  • Characterization of the Solid Dispersion: a. Differential Scanning Calorimetry (DSC): To confirm the absence of crystalline drug. b. Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the drug in the dispersion. c. Dissolution Testing: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to compare the dissolution profile of the amorphous solid dispersion to that of the crystalline drug.

Data Presentation:

FormulationKinetic Solubility (µg/mL) in FaSSIF
Crystalline this compound[Insert Value]
This compound:PVP K30 (1:3) Solid Dispersion[Insert Value]
This compound:HPMC-AS (1:3) Solid Dispersion[Insert Value]

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylation T1840383 This compound T1840383->MEK Inhibition

Caption: Hypothetical signaling pathway for this compound as a MEK inhibitor.

experimental_workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_formulation Formulation Development cluster_evaluation In Vivo Evaluation start Poor in vivo bioavailability of this compound solubility Solubility Assessment (pH 1.2-6.8) start->solubility permeability Permeability Assay (e.g., Caco-2) start->permeability bcs Determine BCS Class solubility->bcs permeability->bcs formulation_strategy Select Formulation Strategy bcs->formulation_strategy particle_size Particle Size Reduction formulation_strategy->particle_size BCS II/IV solid_dispersion Amorphous Solid Dispersion formulation_strategy->solid_dispersion BCS II/IV lipid_formulation Lipid-Based Formulation formulation_strategy->lipid_formulation BCS II/IV in_vivo In vivo Pharmacokinetic Study particle_size->in_vivo solid_dispersion->in_vivo lipid_formulation->in_vivo analysis Analyze Plasma Concentrations in_vivo->analysis end Improved Bioavailability analysis->end

Caption: Workflow for troubleshooting poor in vivo bioavailability.

References

T-1840383 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the experimental compound T-1840383. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental variability and controls associated with this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, ATP-competitive small molecule inhibitor that dually targets the c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases. By inhibiting these receptors, this compound can block downstream signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.

Q2: What are the reported IC50 values for this compound against its primary targets?

A2: The half-maximal inhibitory concentrations (IC50) for this compound are summarized in the table below. These values indicate high potency against both c-Met and VEGFR family kinases.

Q3: How should I prepare and store this compound for in vitro and in vivo experiments?

A3: For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution should be stored at -20°C or -80°C. For in vivo applications, this compound has been formulated as a suspension in 0.5% methyl cellulose in distilled water. It is crucial to ensure the compound is fully dissolved or homogeneously suspended before use to avoid variability in your experiments.

Q4: What are the expected downstream effects of this compound treatment in sensitive cell lines?

A4: Treatment with this compound is expected to inhibit the phosphorylation of c-Met and VEGFR-2. This leads to the downstream suppression of signaling pathways such as the PI3K/AKT and RAS/ERK pathways. Researchers can verify the compound's activity by assessing the phosphorylation status of c-Met, VEGFR-2, AKT, and ERK via techniques like Western blotting.

Q5: Are there any known off-target effects or toxicities associated with this compound?

A5: While specific off-target effects for this compound are not extensively documented in publicly available literature, inhibitors of the VEGFR pathway are known to have potential toxicities. These can include hypertension, proteinuria, and gastrointestinal side effects. It is advisable to monitor for these potential effects in in vivo studies.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in cell-based assay results. Inconsistent compound concentration.Ensure complete solubilization of this compound in DMSO for stock solutions. Vortex thoroughly and perform serial dilutions carefully. Prepare fresh dilutions for each experiment.
Cell line heterogeneity or passage number.Use cells with a consistent and low passage number. Regularly perform cell line authentication.
No or low inhibition of target phosphorylation (p-c-Met, p-VEGFR-2). Insufficient compound concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line.
Low endogenous receptor activation.For some cell lines, stimulation with the respective ligands (HGF for c-Met, VEGF for VEGFR-2) may be necessary to observe robust inhibition of phosphorylation.
Inconsistent tumor growth inhibition in in vivo models. Poor compound bioavailability or inconsistent dosing.Ensure the this compound suspension is homogeneous before each administration. Consider optimizing the vehicle or route of administration.
Tumor model variability.Use a sufficient number of animals per group to account for biological variability. Ensure consistent tumor cell implantation and monitor animal health closely.
Unexpected cell toxicity in control (vehicle-treated) cells. High concentration of DMSO vehicle.Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. Run a vehicle-only toxicity control.

Quantitative Data Summary

Target IC50 (nM)
c-Met1.9
VEGFR-17.7
VEGFR-22.2
VEGFR-35.5

Experimental Protocols & Methodologies

General Cell Viability Assay Protocol (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Replace the existing medium with the medium containing this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for Phosphorylated c-Met (p-c-Met)
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-c-Met overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Met and a loading control protein (e.g., GAPDH or β-actin).

Visualizations

T1840383_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cMet c-Met PI3K PI3K cMet->PI3K RAS RAS cMet->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K VEGFR2->RAS Angiogenesis Angiogenesis VEGFR2->Angiogenesis HGF HGF HGF->cMet binds VEGF VEGF VEGF->VEGFR2 binds T1840383 This compound T1840383->cMet inhibits T1840383->VEGFR2 inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis

Caption: this compound Signaling Pathway Inhibition.

Experimental_Workflow cluster_assays Downstream Assays start Start Experiment prep Prepare this compound Stock (e.g., in DMSO) start->prep cells Cell Culture & Seeding prep->cells treatment Treat Cells with this compound (Dose-Response) cells->treatment incubation Incubation (Time-Course) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability western Western Blot (p-c-Met, p-VEGFR-2, etc.) incubation->western migration Migration/Invasion Assay incubation->migration data_analysis Data Analysis & Interpretation viability->data_analysis western->data_analysis migration->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for this compound Studies.

Validation & Comparative

T-1840383: A Comparative Analysis of a Dual c-Met/VEGFR2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the c-Met receptor tyrosine kinase have emerged as a promising strategy for a multitude of malignancies. This guide provides a comprehensive comparison of T-1840383, a potent dual inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), against other notable c-Met inhibitors. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

Performance Comparison of c-Met Inhibitors

The inhibitory activity of this compound and a panel of other c-Met inhibitors against their primary target, as well as other relevant kinases, is summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), has been collated from various preclinical studies. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

Inhibitorc-Met (nM)VEGFR1 (nM)VEGFR2 (nM)VEGFR3 (nM)Other Notable Targets (IC50 in nM)
This compound 1.9 [1]7.7 [1]2.2 [1]5.5 [1]
Crizotinib11 (cell-based)[2]>1000[2]>1000[2]-ALK (24, cell-based)[2], ROS1 (Ki <0.025)[2]
Cabozantinib1.3[3]12[4]0.035[3]6[4]RET (5.2), KIT (4.6), AXL (7), FLT3 (11.3), Tie2 (14.3)[3]
Foretinib0.4[5]-0.9[5]-Axl, PDGFR-β, c-Kit, Flt-3, Tie2 (lower affinity)[5]
SGX-5234[6]---Highly selective for c-Met[6]
Tivantinib (ARQ 197)Ki: 355[7]---Non-ATP competitive[7]
Capmatinib (INC280)0.13[8]---Highly selective for c-Met[8]
Tepotinib (EMD 1214063)4[9]---Highly selective for c-Met[9]
Savolitinib (AZD6094)5[10]---Highly selective for c-Met[10]

Key Experimental Methodologies

The following sections detail the protocols for key in vitro assays commonly used to characterize the activity of c-Met inhibitors.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant human c-Met kinase domain.

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • ATP solution.

    • Substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Test inhibitor (e.g., this compound) at various concentrations.

    • 96-well plates.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • Luminometer.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.

    • Add the kinase, substrate, and inhibitor solution to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

c-Met Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the autophosphorylation of the c-Met receptor in a cellular context.

Protocol:

  • Reagents and Materials:

    • Cancer cell line expressing c-Met (e.g., A549, MKN-45).

    • Cell culture medium and supplements.

    • Hepatocyte Growth Factor (HGF).

    • Test inhibitor.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membrane.

    • Blocking buffer (e.g., 5% BSA in TBST).

    • Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total c-Met.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Starve the cells in serum-free medium for several hours.

    • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes).

    • Wash the cells with cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the inhibition of c-Met phosphorylation.

Cell Scattering Assay

This assay evaluates the effect of an inhibitor on HGF-induced cell scattering, a hallmark of increased cell motility.

Protocol:

  • Reagents and Materials:

    • Epithelial cell line that forms compact colonies (e.g., MDCK, A549).

    • Cell culture plates.

    • HGF.

    • Test inhibitor.

    • Microscope with imaging capabilities.

    • Staining solution (e.g., Crystal Violet or Diff-Quik).

  • Procedure:

    • Seed cells at a low density to allow for the formation of distinct colonies.

    • Once colonies have formed, treat the cells with the test inhibitor at various concentrations.

    • After a short pre-incubation, add HGF to induce scattering.

    • Incubate for 24-48 hours.

    • Fix and stain the cells.

    • Capture images of the colonies and visually assess the degree of scattering (dissociation of cells from the colony and adoption of a fibroblastic morphology).

    • Quantify the scattering effect by counting the number of scattered colonies or by measuring the area of dispersion.

Cell Invasion Assay (Matrigel Transwell Assay)

This assay measures the ability of an inhibitor to block the invasion of cancer cells through a basement membrane matrix.

Protocol:

  • Reagents and Materials:

    • Transwell inserts with a porous membrane (e.g., 8 µm pores).

    • Matrigel basement membrane matrix.

    • Cancer cell line.

    • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS).

    • Test inhibitor.

    • Cotton swabs.

    • Fixation and staining solutions (e.g., methanol and crystal violet).

    • Microscope.

  • Procedure:

    • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

    • Resuspend cancer cells in serum-free medium containing the test inhibitor at various concentrations.

    • Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

    • Add medium containing a chemoattractant to the lower chamber.

    • Incubate for 24-48 hours to allow for cell invasion.

    • Remove the non-invading cells from the top of the membrane with a cotton swab.

    • Fix and stain the invading cells on the bottom of the membrane.

    • Count the number of invaded cells in several microscopic fields.

    • Calculate the percent inhibition of invasion for each inhibitor concentration.

c-Met Signaling Pathway

The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This leads to the activation of key pathways such as the RAS/MAPK and PI3K/AKT pathways.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified c-Met signaling pathway upon HGF stimulation.

References

A Comparative Analysis of the Efficacy of T-1840383 and SU5416 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the inhibition of key signaling pathways involved in tumor growth and angiogenesis is a cornerstone of drug development. This guide provides a detailed comparison of two small molecule inhibitors, T-1840383 and SU5416, focusing on their efficacy as demonstrated in preclinical studies. This compound is a novel dual inhibitor of c-Met and Vascular Endothelial Growth Factor (VEGF) receptors, while SU5416 is a well-characterized inhibitor of VEGF receptors. This comparison is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the available experimental data for these two compounds.

Mechanism of Action and Kinase Inhibition Profile

This compound is an ATP-competitive inhibitor that potently targets both c-Met and VEGFRs.[1] In contrast, SU5416 is primarily recognized as a selective inhibitor of VEGFR tyrosine kinases, though it also exhibits activity against other kinases such as c-Kit, FLT3, and RET.[2][3]

Table 1: In Vitro Kinase Inhibition Profile
KinaseThis compound IC₅₀ (nM)SU5416 IC₅₀ (nM)
c-Met1.9[1]-
VEGFR1 (Flt-1)7.7[1]-
VEGFR2 (KDR/Flk-1)2.2[1]40[2], 438.5[4]
VEGFR3 (Flt-4)5.5[1]-
c-Kit-30[2]
FLT3-160[2]
RET-170[2]
PDGFR-20,000[3]

In Vitro Cellular Efficacy

The inhibitory activity of these compounds on cellular processes crucial for tumor progression, such as proliferation and angiogenesis, has been evaluated in various cell-based assays.

Table 2: In Vitro Cellular Assay Data
AssayCell LineCompoundConcentrationEffect
HUVEC ProliferationHUVECThis compound-Potent inhibition of VEGF-dependent proliferation
HUVEC ProliferationHUVECSU5416IC₅₀ = 330 nM[4]Inhibition of VEGF-dependent proliferation
Tube FormationHUVECThis compound-Potent blockade of capillary tube formation
c-Met PhosphorylationA549This compound-Inhibition of HGF-induced c-Met phosphorylation
VEGFR-2 PhosphorylationHUVECThis compound-Inhibition of VEGF-induced VEGFR-2 phosphorylation[5]
VEGFR-2 PhosphorylationHMVEC-LBlSU5416-Inhibition of VEGF-induced VEGFR-2 phosphorylation[6]

In Vivo Antitumor Efficacy

The antitumor effects of this compound and SU5416 have been demonstrated in various human tumor xenograft models in mice.

Table 3: In Vivo Efficacy in Xenograft Models
CompoundTumor ModelDosingAntitumor Effect
This compoundA549 (NSCLC)0.5, 1.5, 5 mg/kg/dayDose-dependent reduction in tumor microvessel density, proliferation, and induction of apoptosis.
This compoundMKN45 (Gastric)2 mg/kg, single oral doseInhibition of c-Met phosphorylation.
This compoundEBC-1 (NSCLC)--
This compoundU-87MG (Glioblastoma)--
This compoundCOLO 205 (Colorectal)--
SU5416A375 (Melanoma)-Dose-related inhibition of tumor growth.
SU5416H526 & H209 (SCLC)-Inhibition of tumor growth by at least 70% and ~50% reduction in microvessel density.[7]
SU5416Glioblastoma-Additive effect on tumor growth delay when combined with irradiation.[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

Signaling_Pathways HGF HGF c-Met c-Met HGF->c-Met VEGFR VEGFR RAS/MEK/ERK RAS/MEK/ERK VEGFR->RAS/MEK/ERK Angiogenesis Angiogenesis VEGFR->Angiogenesis PI3K/Akt PI3K/Akt VEGFR->PI3K/Akt c-Met->RAS/MEK/ERK c-Met->PI3K/Akt This compound This compound This compound->VEGFR This compound->c-Met Cell Proliferation Cell Proliferation RAS/MEK/ERK->Cell Proliferation Cell Survival Cell Survival PI3K/Akt->Cell Survival SU5416 SU5416 SU5416->VEGFR

Figure 1: Simplified signaling pathways of VEGFR and c-Met and the inhibitory action of SU5416 and this compound.

Xenograft_Workflow A Tumor Cell Culture (e.g., A549, A375) B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups C->D E Drug Administration (this compound or SU5416) vs. Vehicle Control D->E F Tumor Volume Measurement (e.g., Caliper Measurements) E->F F->F G Endpoint Analysis: Tumor Weight, Immunohistochemistry (CD31, Ki67, TUNEL) F->G

Figure 2: General experimental workflow for in vivo tumor xenograft studies.

Experimental Protocols

In Vivo Tumor Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound or SU5416 in a mouse xenograft model.

Animal Model: Athymic nude mice are commonly used.[9][10][11]

Cell Lines and Implantation:

  • A549 (Human Non-Small Cell Lung Carcinoma): Cells are cultured and then injected subcutaneously into the flank of the mice, often suspended in a basement membrane matrix like Matrigel.[9][10][11]

  • A375 (Human Melanoma): These cells are also implanted subcutaneously to establish tumors.[12]

Treatment Protocol:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • This compound is typically administered orally once daily.

  • SU5416 has been administered via intraperitoneal injection.

  • The control group receives the vehicle used to dissolve the compounds.

  • Treatment is continued for a specified period (e.g., 14-21 days).

Efficacy Endpoints:

  • Tumor Growth Inhibition: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is often used to calculate tumor volume.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Immunohistochemical analysis is performed on tumor sections to assess:

    • Microvessel Density: Staining for CD31, an endothelial cell marker.

    • Cell Proliferation: Staining for Ki-67, a marker of cell proliferation.

    • Apoptosis: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells.

Western Blot Analysis for Receptor Phosphorylation

Objective: To determine the inhibitory effect of this compound or SU5416 on ligand-induced receptor phosphorylation in cultured cells.

Cell Culture and Treatment:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines (e.g., A549) are cultured to sub-confluency.

  • Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor activation.

  • Cells are pre-treated with various concentrations of the inhibitor (this compound or SU5416) or vehicle for a specified time (e.g., 1-2 hours).

  • Cells are then stimulated with the respective ligand (e.g., VEGF for HUVECs, HGF for A549 cells) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

Protein Extraction and Analysis:

  • Cells are lysed, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target receptor (e.g., phospho-VEGFR2, phospho-c-Met).

  • Antibodies against the total receptor protein are used as a loading control.

  • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

Conclusion

Both this compound and SU5416 demonstrate significant anti-angiogenic and antitumor properties in preclinical models. The key distinction lies in their target profiles. SU5416 is a well-established VEGFR inhibitor with additional activity against other kinases. This compound offers a dual-targeting approach by potently inhibiting both c-Met and VEGFRs, which may provide a broader spectrum of antitumor activity and potentially overcome resistance mechanisms that can arise from the upregulation of alternative signaling pathways. The choice between these or similar inhibitors for further research and development would depend on the specific cancer type and its underlying molecular drivers. The experimental protocols outlined provide a basis for the continued investigation and comparison of such targeted therapies.

References

Validating Cellular Target Engagement of Novel STAT3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, confirming that a drug candidate interacts with its intended molecular target within a cellular context is a critical step. This guide provides a comparative overview of key methodologies for validating the target engagement of a hypothetical STAT3 inhibitor, herein referred to as Compound X. This document outlines various experimental approaches, presents data in a clear, comparative format, and includes detailed protocols and pathway diagrams to support your research and development efforts.

The STAT3 Signaling Pathway: A Key Target in Disease

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Aberrant STAT3 activation is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[1][2][3] The signaling cascade is typically initiated by cytokines and growth factors, leading to the phosphorylation of STAT3, its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[4]

STAT3_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 pSTAT3 STAT3_inactive->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Target_Genes Target Gene Expression Nucleus->Target_Genes CompoundX Compound X CompoundX->pSTAT3 Inhibition

Caption: The STAT3 signaling pathway, a target for Compound X.

Comparison of Target Engagement Assays

A variety of assays can be employed to confirm the interaction of a compound with its target protein in a cellular environment.[5][6] The choice of assay depends on factors such as the specific research question, available resources, and the nature of the target protein.[6] Below is a comparison of common methods for validating STAT3 target engagement.

Assay TypePrincipleThroughputAdvantagesDisadvantages
Western Blot Measures changes in the phosphorylation state of STAT3 and downstream targets upon compound treatment.LowWidely accessible, provides direct evidence of pathway modulation.Semi-quantitative, labor-intensive.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.MediumLabel-free, confirms direct physical interaction in a cellular context.Requires specific antibodies for detection, optimization can be challenging.
Receptor Occupancy (RO) Assays Utilizes techniques like flow cytometry to quantify the binding of a drug to its cell surface or intracellular target.[7]HighQuantitative, provides information on dose-dependent target binding.[7]Requires specific antibodies or labeled compounds, can be complex to set up.[7]
Reporter Gene Assay Measures the transcriptional activity of STAT3 by linking a STAT3-responsive promoter to a reporter gene (e.g., luciferase).HighFunctional readout of target engagement, highly sensitive.Indirect measure of binding, susceptible to off-target effects.
Immunoprecipitation-Mass Spectrometry (IP-MS) Involves pulling down the target protein and identifying interacting compounds by mass spectrometry.LowUnbiased identification of binding partners, high specificity.Technically demanding, requires specialized equipment.

Detailed Experimental Protocols

Western Blot for Phospho-STAT3

This protocol describes the detection of phosphorylated STAT3 (p-STAT3) in cell lysates following treatment with Compound X.

Workflow:

Western_Blot_Workflow A Cell Seeding B Compound X Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer E->F G Antibody Incubation F->G H Detection G->H

Caption: Workflow for Western Blot analysis of p-STAT3.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of Compound X for a specified duration. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for p-STAT3 (Tyr705). Subsequently, incubate with a secondary antibody conjugated to HRP.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize p-STAT3 levels to total STAT3 or a loading control like GAPDH.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming direct target engagement in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with Compound X or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blot or another protein detection method to quantify the amount of soluble STAT3 at each temperature.

  • Data Analysis: Plot the amount of soluble STAT3 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target stabilization and engagement.

STAT3 Reporter Gene Assay

This assay provides a functional readout of STAT3 inhibition.

Methodology:

  • Cell Transfection: Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.

  • Compound Treatment: Treat the transfected cells with various concentrations of Compound X.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. A decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional activity.

Conclusion

Validating the cellular target engagement of a novel inhibitor is a multifaceted process that often requires the use of orthogonal assays. By employing a combination of methods, such as Western blotting to confirm pathway modulation, CETSA to demonstrate direct binding, and reporter gene assays to assess functional outcomes, researchers can build a robust data package to support the advancement of promising drug candidates like Compound X. This guide provides a framework for designing and executing these critical experiments.

References

No Publicly Available Data on the Kinase Selectivity of T-1840383

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for the kinase inhibitor T-1840383 have yielded no publicly available data regarding its cross-reactivity or selectivity profile. Extensive queries of scientific literature databases, patent filings, and clinical trial registries did not produce any specific information for a compound with this identifier.

This lack of information prevents the creation of a detailed comparison guide as requested. The identifier "this compound" may correspond to an internal compound code that has not yet been publicly disclosed, a very recently developed molecule for which data is not yet in the public domain, or a potential error in the designation.

Without any experimental data on this compound, it is impossible to:

  • Summarize quantitative data on its kinase inhibition profile.

  • Provide detailed experimental protocols for how such data was generated.

  • Create diagrams of relevant signaling pathways or experimental workflows.

Further investigation would require access to proprietary information or the public disclosure of data from the entity that has developed this compound. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await public release of relevant scientific data.

No Publicly Available Data on T-1840383 Synergy with Other Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and clinical trial databases, no information was found on a compound designated "T-1840383" in the context of cancer therapy or in combination with other chemotherapeutic agents.

This lack of publicly available data prevents the creation of a detailed comparison guide as requested. The identifier "this compound" may correspond to an internal compound code that has not yet been disclosed in publications, a discontinued project, or a typographical error.

Without access to preclinical or clinical data, it is impossible to provide:

  • Quantitative Data Tables: Summaries of synergistic effects (e.g., Combination Index, IC50 values) cannot be compiled.

  • Experimental Protocols: Methodologies for assessing synergy with other agents are not available.

  • Signaling Pathway and Workflow Diagrams: The mechanism of action and its interplay with other chemotherapies are unknown, precluding the creation of accurate visualizations.

For researchers, scientists, and drug development professionals interested in the synergistic potential of novel compounds, access to initial research findings is crucial. In the absence of such information for "this compound," a comparative analysis cannot be performed.

Should information regarding "this compound" become publicly available, a thorough analysis of its synergistic properties with other chemotherapeutic agents could be conducted. We recommend monitoring scientific publications and clinical trial registries for any future disclosures related to this compound.

Comparison Guide: Reproducibility of Antitumor Effects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

This guide provides a comparative overview of the antitumor effects of selected compounds. Due to the absence of publicly available data on a compound designated "T-1840383," this document serves as a template. Researchers can utilize this structure to organize and present data for their compounds of interest, ensuring a comprehensive and standardized comparison. The placeholders within this guide should be replaced with specific experimental data as it becomes available.

Table 1: Comparative Efficacy of Antitumor Compounds
Compound/TreatmentCell Line/Tumor ModelDosing RegimenTumor Growth Inhibition (%)Statistically Significant (p-value)Reference
Compound X (Alternative 1) [e.g., MCF-7 Xenograft][e.g., 10 mg/kg, daily][e.g., 65%][e.g., <0.05][e.g., Smith et al., 2023]
Compound Y (Alternative 2) [e.g., MCF-7 Xenograft][e.g., 20 mg/kg, bi-weekly][e.g., 58%][e.g., <0.05][e.g., Jones et al., 2022]
Vehicle Control [e.g., MCF-7 Xenograft][e.g., Saline, daily][e.g., 0%][e.g., N/A][e.g., Internal Data]
This compound [Data Not Available][Data Not Available][Data Not Available][Data Not Available][Data Not Available]
Table 2: In Vitro Cytotoxicity Profile
Compound/TreatmentCell LineAssay TypeIC50 (µM)Reference
Compound X (Alternative 1) [e.g., HeLa][e.g., MTT Assay][e.g., 5.2][e.g., Smith et al., 2023]
Compound Y (Alternative 2) [e.g., HeLa][e.g., MTT Assay][e.g., 8.1][e.g., Jones et al., 2022]
Doxorubicin (Positive Control) [e.g., HeLa][e.g., MTT Assay][e.g., 0.8][e.g., Internal Data]
This compound [Data Not Available][Data Not Available][Data Not Available][Data Not Available]

Experimental Protocols

In Vivo Tumor Xenograft Study
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used.

  • Cell Implantation: 1 x 10^6 human breast cancer cells (MCF-7) in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width^2) / 2.

  • Treatment Groups: Once tumors reached an average volume of 100-150 mm^3, mice were randomized into treatment groups (n=8 per group).

  • Compound Administration: Compound X was administered daily via oral gavage at a dose of 10 mg/kg. The vehicle control group received saline.

  • Endpoint: The study was terminated when tumors in the control group reached approximately 1500 mm^3. Tumor weights were recorded at the end of the study.

MTT Cytotoxicity Assay
  • Cell Seeding: HeLa cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The formazan crystals were dissolved by adding 150 µL of DMSO.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

Signaling Pathways & Experimental Workflows

G cluster_0 Generic Kinase Inhibitor Pathway Receptor Tyrosine Kinase Receptor Tyrosine Kinase Substrate Substrate Receptor Tyrosine Kinase->Substrate phosphorylates Kinase Inhibitor (e.g., this compound) Kinase Inhibitor (e.g., this compound) Kinase Inhibitor (e.g., this compound)->Receptor Tyrosine Kinase inhibits ATP ATP ATP->Receptor Tyrosine Kinase Phosphorylated Substrate Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Apoptosis Apoptosis Downstream Signaling->Apoptosis

Caption: A diagram of a generic receptor tyrosine kinase signaling pathway and its inhibition.

G cluster_1 In Vivo Efficacy Workflow Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis

Caption: A flowchart illustrating a typical in vivo tumor xenograft experimental workflow.

T-1840383: A Comparative Analysis of Efficacy in c-Met Amplified vs. Unamplified Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of T-1840383, a c-Met inhibitor, in cancer cells with and without c-Met gene amplification. The objective is to present a clear analysis of its performance relative to other c-Met inhibitors, supported by available preclinical data.

Introduction to c-Met Signaling in Cancer

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[1] These pathways include the RAS/MAPK, PI3K/AKT, and STAT signaling cascades. In normal physiological conditions, the HGF/c-Met pathway is tightly regulated. However, in many cancers, dysregulation of this pathway, often through gene amplification or overexpression, leads to constitutive activation and contributes to tumor progression and metastasis.[2][3] Consequently, c-Met has emerged as a critical target for cancer therapy.

This compound: An Inhibitor of c-Met

Comparative Efficacy of c-Met Inhibitors

To provide a comprehensive understanding of the therapeutic potential of targeting c-Met, this section presents a comparison of the in vitro anti-proliferative activity of various c-Met inhibitors, including this compound (inferred from in vivo data) and other well-characterized inhibitors like Crizotinib, Capmatinib, and SU11274. The data is organized to highlight the differential sensitivity between c-Met amplified and unamplified cancer cell lines.

Data Summary: In Vitro Anti-proliferative Activity of c-Met Inhibitors

InhibitorCell LineCancer Typec-Met Amplification StatusIC50 (nM)
This compound MKN45Gastric CancerAmplifiedIn vivo tumor growth inhibition
EBC-1Lung CancerAmplifiedIn vivo tumor growth inhibition
U-87 MGGlioblastomaUnamplifiedIn vivo tumor growth inhibition
COLO 205Colorectal CancerUnamplified[4]In vivo tumor growth inhibition
Crizotinib MKN45Gastric CancerAmplified< 200[5]
Hs746TGastric CancerAmplified< 200[5]
SNU-5Gastric CancerAmplified< 200[5]
KATOIIIGastric CancerUnamplified> 1000[5]
AGSGastric CancerUnamplified> 1000[5]
Capmatinib EBC-1Lung CancerAmplified3.70±0.10
H1993Lung CancerAmplified-
SU11274 A549Lung CancerUnamplifiedSensitive
Calu-1Lung CancerUnamplifiedLess Sensitive

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of c-Met inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the c-Met inhibitor (e.g., this compound) or vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Western Blotting for c-Met Phosphorylation

This technique is used to detect the phosphorylation status of c-Met, a direct indicator of its activation.

  • Cell Lysis: Treat cells with the c-Met inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-c-Met (e.g., p-Met Tyr1234/1235) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system. Normalize the phospho-Met signal to total c-Met or a loading control like GAPDH.

Visualizing Key Pathways and Workflows

c-Met Signaling Pathway

The following diagram illustrates the major signaling cascades activated by c-Met.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n AKT AKT PI3K->AKT AKT_n AKT AKT->AKT_n STAT3_n STAT3 STAT3->STAT3_n Transcription Gene Transcription (Proliferation, Survival, Motility) ERK_n->Transcription AKT_n->Transcription STAT3_n->Transcription

Caption: The c-Met signaling pathway and its downstream effectors.

Experimental Workflow for Efficacy Testing

This diagram outlines the typical workflow for evaluating the efficacy of a c-Met inhibitor like this compound.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis Cell_Culture Culture c-Met Amplified & Unamplified Cancer Cells Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot for p-Met & Downstream Targets Treatment->Western_Blot IC50 Determine IC50 Values Viability_Assay->IC50 Pathway_Inhibition Analyze Pathway Inhibition Western_Blot->Pathway_Inhibition

Caption: Workflow for assessing c-Met inhibitor efficacy.

Conclusion

The available data strongly suggests that the efficacy of c-Met inhibitors is significantly greater in cancer cells harboring c-Met gene amplification. While direct comparative in vitro data for this compound is limited, its demonstrated in vivo activity in c-Met amplified tumor models aligns with the broader understanding of this class of targeted therapies. For researchers and drug development professionals, the determination of c-Met amplification status is a critical biomarker for predicting the potential response to c-Met inhibitors. Further head-to-head studies of this compound against other inhibitors in a panel of well-characterized cell lines would provide a more definitive assessment of its comparative efficacy.

References

In Vivo Validation of Anti-Angiogenic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on T-1840383: Publicly available data on the in vivo anti-angiogenic effects of this compound is not available at this time. This guide provides a comparative framework using two well-established anti-angiogenic agents, Bevacizumab and Sorafenib, to illustrate the data and experimental protocols typically required for in vivo validation. This framework can be utilized to evaluate this compound as data becomes available.

Comparison of Established Anti-Angiogenic Agents

For researchers and drug development professionals, understanding the comparative efficacy and mechanisms of anti-angiogenic agents is crucial. Below is a summary of in vivo data for Bevacizumab and Sorafenib, two widely studied drugs in this class.

Parameter Bevacizumab Sorafenib
Target(s) Vascular Endothelial Growth Factor A (VEGF-A)Multikinase inhibitor: VEGFR-2, VEGFR-3, PDGFR-β, Raf-1, B-Raf
Mechanism of Action Monoclonal antibody that binds to and neutralizes VEGF-A, inhibiting its interaction with VEGF receptors (VEGFRs) on endothelial cells.[1]Small molecule inhibitor that blocks multiple receptor tyrosine kinases involved in both tumor cell proliferation and angiogenesis.[2][3][4]
In Vivo Models Used Xenograft models (e.g., colon, ovarian, oral squamous cell carcinoma), Matrigel plug assay.[1][5][6]Orthotopic xenograft models (e.g., anaplastic thyroid carcinoma, hepatocellular carcinoma), Matrigel plug assay.[2][3][7]
Reported In Vivo Effects - Inhibition of tumor growth- Reduction in microvessel density- Increased tumor hypoxia- Potentiation of chemotherapy effects[5][6][8]- Inhibition of tumor growth- Reduction in microvessel density- Induction of endothelial cell apoptosis- Inhibition of HIF-1α synthesis[2][3][7]
Example Dosage ( preclinical) Varies by model, e.g., 5-10 mg/kg intraperitoneally twice weekly in mice.40-80 mg/kg daily p.o. in mice.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vivo anti-angiogenic studies. Below are outlines of commonly employed experimental protocols.

Tumor Xenograft Model

This model is used to assess the effect of an anti-angiogenic agent on tumor growth and vascularization in a living organism.

  • Cell Culture: Human tumor cells (e.g., HCT116 colon cancer, A2780 ovarian cancer) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The investigational drug (e.g., this compound) or a comparator (e.g., Bevacizumab, Sorafenib) is administered according to a predetermined schedule and dosage.

  • Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis.

  • Immunohistochemistry: Tumor sections are stained for markers of angiogenesis (e.g., CD31 for endothelial cells) to determine microvessel density. Other markers for hypoxia (e.g., HIF-1α) and apoptosis (e.g., TUNEL) can also be assessed.

Matrigel Plug Assay

This assay is used to quantify the formation of new blood vessels in vivo in response to pro-angiogenic stimuli and to evaluate the inhibitory effects of anti-angiogenic compounds.

  • Preparation of Matrigel Mixture: Matrigel, a basement membrane extract, is kept on ice to remain in a liquid state. It is mixed with a pro-angiogenic factor (e.g., VEGF, FGF-2) and the anti-angiogenic compound to be tested.

  • Injection: The Matrigel mixture is injected subcutaneously into the flank of mice. The Matrigel solidifies at body temperature, forming a plug.

  • Incubation Period: The plugs are left in place for a period of time (e.g., 7-14 days) to allow for vascularization.

  • Plug Excision and Analysis: The Matrigel plugs are excised and can be analyzed in several ways:

    • Hemoglobin Measurement: The amount of hemoglobin in the plug, quantified using a colorimetric assay (e.g., Drabkin's reagent), serves as an indirect measure of blood vessel formation.

    • Histology: Plugs can be sectioned and stained with hematoxylin and eosin (H&E) to visualize blood vessels.

    • Immunohistochemistry: Staining for endothelial cell markers like CD31 can be used to quantify microvessel density.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in ovo model for studying angiogenesis and the effects of anti-angiogenic agents.

  • Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days.

  • Windowing: A small window is carefully made in the eggshell to expose the CAM.

  • Application of Test Substance: The anti-angiogenic compound is applied to the CAM, often on a carrier such as a sterile filter paper disc or a plastic coverslip.

  • Incubation: The window is sealed, and the eggs are incubated for a further 2-3 days.

  • Analysis: The CAM is examined under a stereomicroscope to observe the formation of new blood vessels around the application site. The number and length of blood vessels can be quantified using image analysis software.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological and experimental processes is key to understanding the mechanism and validation of anti-angiogenic compounds.

VEGF_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Endothelial Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Endothelial Cell Survival Akt->Survival

Caption: Simplified VEGF signaling pathway in endothelial cells.

FGF_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds to FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K Grb2 Grb2 FRS2->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Differentiation Endothelial Cell Differentiation Akt->Differentiation

Caption: Key components of the FGF signaling pathway in angiogenesis.

Experimental_Workflow Compound Test Compound (e.g., this compound) InVivoModel Select In Vivo Model (Xenograft, Matrigel, CAM) Compound->InVivoModel Treatment Administer Compound and Controls InVivoModel->Treatment DataCollection Data Collection (Tumor size, Imaging) Treatment->DataCollection Endpoint Endpoint Analysis (Histology, IHC, Hemoglobin) DataCollection->Endpoint Analysis Data Analysis and Interpretation Endpoint->Analysis

Caption: General workflow for in vivo validation of anti-angiogenic compounds.

References

A Comparative Analysis of T-1840383 and Cabozantinib: Dual Inhibitors of c-Met and VEGFR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two multi-targeted tyrosine kinase inhibitors, T-1840383 and cabozantinib. Both compounds are potent inhibitors of the c-Met and Vascular Endothelial Growth Factor (VEGF) receptor signaling pathways, which are critical drivers of tumor growth, angiogenesis, and metastasis. This analysis is supported by preclinical experimental data to inform research and drug development decisions.

At a Glance: this compound vs. Cabozantinib

FeatureThis compoundCabozantinib
Primary Targets c-Met, VEGFR-1, VEGFR-2, VEGFR-3c-Met, VEGFR-2, RET, AXL, KIT, FLT3, TIE-2
Development Stage PreclinicalApproved for clinical use in various cancers
Mechanism of Action ATP-competitive inhibitor of c-Met and VEGFRs, leading to inhibition of tumor cell proliferation and angiogenesis.Multi-targeted tyrosine kinase inhibitor that blocks signaling through multiple receptors involved in oncogenesis, metastasis, and angiogenesis.[1][2]
Reported In Vivo Efficacy Potent antitumor activity in a broad range of human tumor xenograft models, including gastric and lung cancer.[1][3][4]Demonstrated efficacy in various preclinical models and approved for the treatment of renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer.[5][6]

Biochemical Potency: A Head-to-Head Comparison

Both this compound and cabozantinib exhibit potent inhibitory activity against key receptor tyrosine kinases. The following table summarizes their half-maximal inhibitory concentrations (IC50) from in vitro kinase assays.

Target KinaseThis compound IC50 (nM)Cabozantinib IC50 (nM)
c-Met1.9[1][4]1.3[7]
VEGFR-1 (Flt-1)7.7[1][4]~12[7]
VEGFR-2 (KDR)2.2[1][4]0.035[7]
VEGFR-3 (Flt-4)5.5[1][4]~6[7]
RETInhibits with similar IC50 to c-Met/VEGFRs[5]4.0[7]
KITInhibits with similar IC50 to c-Met/VEGFRs[5]4.6[7]
AXLNot explicitly reported7.0[7]
TIE-2Inhibits with similar IC50 to c-Met/VEGFRs[5]14.3[7]
FLT3Not explicitly reported11.3[7]

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathways and Mechanism of Action

Both molecules exert their antitumor effects by disrupting critical signaling cascades. The diagrams below illustrate the targeted pathways.

G cluster_0 Ligand Binding & Receptor Dimerization cluster_1 Kinase Inhibition cluster_2 Downstream Signaling Cascades cluster_3 Cellular Responses HGF HGF c-Met c-Met HGF->c-Met VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK c-Met->RAS/RAF/MEK/ERK PI3K/Akt/mTOR PI3K/Akt/mTOR c-Met->PI3K/Akt/mTOR VEGFR->RAS/RAF/MEK/ERK VEGFR->PI3K/Akt/mTOR This compound This compound This compound->c-Met This compound->VEGFR Cabozantinib Cabozantinib Cabozantinib->c-Met Cabozantinib->VEGFR Proliferation Proliferation RAS/RAF/MEK/ERK->Proliferation Migration Migration RAS/RAF/MEK/ERK->Migration Survival Survival PI3K/Akt/mTOR->Survival Angiogenesis Angiogenesis PI3K/Akt/mTOR->Angiogenesis

Caption: Simplified signaling pathways targeted by this compound and cabozantinib.

Preclinical Efficacy: In Vitro and In Vivo Evidence

In Vitro Cellular Activity

This compound:

  • Inhibited HGF-induced c-Met phosphorylation in cancer cells and VEGF-induced VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs).[1][4]

  • Suppressed proliferation of c-Met-amplified cancer cells.[1][3]

  • Potently blocked VEGF-dependent proliferation and capillary tube formation of endothelial cells.[1][3]

Cabozantinib:

  • Inhibits MET and VEGFR2 phosphorylation in various cancer cell lines.[8]

  • Demonstrates anti-proliferative and pro-apoptotic effects in a wide range of tumor cell lines.[5]

In Vivo Antitumor Activity

This compound:

  • Demonstrated potent, dose-dependent antitumor efficacy upon oral administration in various human tumor xenograft models, including lung (A549) and gastric (MKN-45) cancers.[1][3][4]

  • In a gastric cancer peritoneal dissemination model, this compound significantly prolonged survival.[1][3][6]

  • Antitumor activity was associated with reduced c-Met phosphorylation and decreased microvessel density within the tumors.[1][3]

Cabozantinib:

  • Exhibits robust antitumor activity in numerous preclinical xenograft and patient-derived xenograft (PDX) models.[5][9]

  • Inhibition of tumor growth is often accompanied by a reduction in angiogenesis and an increase in apoptosis.[5][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Kinase Inhibition Assay (AlphaScreen) [5]

  • Objective: To determine the in vitro inhibitory activity of this compound against a panel of protein kinases.

  • Procedure:

    • Recombinant kinase domains were incubated with a biotinylated peptide substrate and ATP in the presence of varying concentrations of this compound.

    • The reaction was stopped, and acceptor beads and streptavidin-coated donor beads were added.

    • The plate was incubated in the dark to allow for bead association.

    • The AlphaScreen signal, which is proportional to the extent of substrate phosphorylation, was measured using a suitable plate reader.

    • IC50 values were calculated from the dose-response curves.

G Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Biotinylated Peptide Substrate Biotinylated Peptide Substrate Biotinylated Peptide Substrate->Phosphorylated Substrate ATP ATP ATP->Phosphorylated Substrate This compound This compound This compound->Kinase AlphaScreen Beads AlphaScreen Beads Phosphorylated Substrate->AlphaScreen Beads Signal Detection Signal Detection AlphaScreen Beads->Signal Detection

Caption: Workflow for the AlphaScreen kinase inhibition assay.

Tumor Xenograft Model [5]

  • Objective: To evaluate the in vivo antitumor efficacy of this compound.

  • Procedure:

    • Human tumor cells (e.g., A549 lung carcinoma) were subcutaneously implanted into immunocompromised mice.

    • Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.

    • This compound was administered orally at specified doses and schedules.

    • Tumor volume was measured regularly with calipers.

    • At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., immunohistochemistry for p-c-Met and CD31 to assess microvessel density).

Summary and Future Perspectives

Both this compound and cabozantinib are potent dual inhibitors of the c-Met and VEGFR signaling pathways with demonstrated preclinical antitumor activity. While cabozantinib has a broader reported target profile and is an established clinical agent, this compound shows comparable potency against their common primary targets. The preclinical data for this compound suggests it is a promising candidate for further development. Head-to-head preclinical studies would be necessary for a more direct comparison of their efficacy and safety profiles. The distinct chemical structures of these compounds may also lead to differences in their pharmacokinetic properties, off-target effects, and potential for drug resistance, warranting further investigation. This comparative guide provides a foundation for researchers to evaluate these two inhibitors in the context of their specific research interests and therapeutic goals.

References

Safety Operating Guide

Navigating the Safe Disposal of T-1840383: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of laboratory chemicals are paramount to ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of T-1840383, a compound utilized in scientific research. The following procedures are designed for researchers, scientists, and drug development professionals to handle this material responsibly, from initial use to final disposal.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. Understanding these properties is the first step in safe chemical handling.

PropertyValue
CAS Number 1195779-24-8[1]
Molecular Formula C₃₀H₂₅ClFN₅O₄[1]
Molecular Weight 574.009 g/mol [1]

Essential Safety and Disposal Protocols

Adherence to established safety protocols is critical when handling this compound. This substance is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn to minimize exposure:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat is mandatory. For larger spills, additional protective clothing may be necessary.

  • Respiratory Protection: Use only in areas with adequate exhaust ventilation.[1] If dust or aerosols may be generated, suitable respiratory equipment is required.[2]

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is required to contain the material and prevent environmental release.

Step-by-Step Spill Cleanup Procedure:

  • Ensure Personal Safety: Use full personal protective equipment. Avoid breathing any vapors, mists, or dust.[1]

  • Ventilate the Area: Ensure the laboratory space is adequately ventilated.

  • Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Absorb and Collect:

    • For solutions, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

    • Carefully collect the absorbed material and any contaminated soil or surfaces.

  • Decontaminate: Scrub the affected surfaces and equipment with alcohol to decontaminate them.[1]

  • Package for Disposal: Place all contaminated materials, including the absorbent material and cleaning supplies, into a suitable, sealable container.

  • Label and Dispose: Label the container clearly as hazardous waste and dispose of the contaminated material according to the procedures outlined in the following section.[1]

Proper Disposal of this compound Waste

All waste containing this compound, whether it is unused product, contaminated materials from a spill, or routine experimental waste, must be treated as hazardous waste.

Disposal Guidelines:

  • Do Not Dispose in General Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or washed down the sink. This is to prevent its release into the environment, where it is very toxic to aquatic life.[1]

  • Use a Licensed Waste Disposal Service: The primary and mandatory disposal method is to transfer the material to an approved waste disposal plant.[1][2] It is essential to contract with a licensed and qualified professional waste disposal company that can handle chemical waste in accordance with all local, state, and federal regulations.

  • Container Management: Keep the waste container tightly sealed and store it in a cool, well-ventilated area away from direct sunlight until it is collected for disposal.[1]

Experimental Protocols

The safety data sheets reviewed for this compound did not contain detailed experimental protocols for the determination of its physical, chemical, or toxicological properties. These properties are typically determined through standardized testing methods established by regulatory bodies.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_event Event Triggering Disposal cluster_spill Spill Response cluster_collection Waste Collection cluster_disposal Final Disposal A Identify this compound for Use or Disposal B Wear Required PPE (Gloves, Goggles, Lab Coat) A->B C Event Occurs D Accidental Spill C->D E Routine Experimental Waste / Unused Product C->E F Contain Spill (Prevent entry to drains) D->F I Collect All Contaminated Material into a Sealable Container E->I G Absorb with Inert Material F->G H Decontaminate Area with Alcohol G->H H->I J Label Container as Hazardous Waste I->J K Store Waste Securely in a Ventilated Area J->K L Contact Licensed Waste Disposal Service K->L M Transfer to Approved Waste Disposal Plant L->M

References

Safe Handling and Disposal of T-1840383: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides a comprehensive framework for the safe handling and disposal of the hypothetical compound T-1840383. As no public data is available for a substance with this identifier, this document is intended as a template. Researchers, scientists, and drug development professionals must replace the placeholder information with specific data from the Safety Data Sheet (SDS) and internal risk assessments for the actual substance being handled.

This guide is designed to be your preferred source for essential safety and logistical information, offering procedural, step-by-step guidance to ensure the safe and compliant use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the last line of defense against chemical exposure in the laboratory, following the implementation of engineering and administrative controls.[1] A thorough hazard assessment of all procedures involving this compound must be conducted to determine the necessary PPE.[2][3]

Minimum PPE Requirements for Handling this compound:

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all work with this compound.[3] When there is a risk of splashes or sprays, chemical splash goggles must be worn.[1][4] For procedures with a high potential for splashing, a face shield should be used in conjunction with safety goggles.[1][4]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact with this compound.[3] If direct contact is anticipated, or if handling the substance for prolonged periods, double-gloving or the use of heavy-duty, chemical-resistant gloves is recommended.[3] Always consult the manufacturer's glove compatibility chart for the specific formulation of this compound being used. For chemicals of unknown toxicity, a flexible laminate glove should be worn under a pair of heavy-duty, chemically resistant outer gloves.[1]

  • Protective Clothing: A laboratory coat is mandatory to protect skin and clothing from potential contamination.[5] For procedures involving larger quantities or a higher risk of splashes, a chemically resistant apron or gown should be worn over the lab coat.

  • Foot Protection: Closed-toe shoes are required in all laboratory areas where this compound is handled.[1][5]

Recommended PPE for Specific Tasks:

Task Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Low-Volume (<10 mL) Solution Handling Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesLaboratory CoatNot generally required (work in a certified chemical fume hood)
High-Volume (>10 mL) Solution Handling Chemical Splash Goggles and Face ShieldDouble Pair of Nitrile Gloves or Chemical Resistant GlovesChemical Resistant Apron over Laboratory CoatNot generally required (work in a certified chemical fume hood)
Weighing and Handling of Powder Chemical Splash GogglesDouble Pair of Nitrile GlovesLaboratory CoatN95 Respirator or higher (based on risk assessment)
High-Potency Compound Handling Chemical Splash Goggles and Face ShieldDouble Pair of Nitrile Gloves or Chemical Resistant GlovesDisposable Gown over Laboratory CoatPowered Air-Purifying Respirator (PAPR) may be required

Operational Plans: Handling and Storage

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] An understanding of the potential hazards and having emergency procedures in place are critical before beginning any work.

Standard Operating Procedure for Handling this compound:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary materials and equipment before introducing this compound into the work area.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Handle this compound as far back in the fume hood as practical.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Keep all containers of this compound sealed when not in use.

  • Storage:

    • Store this compound in a well-ventilated, designated area away from incompatible materials.

    • Ensure the storage container is clearly labeled with the full chemical name and any hazard warnings.

    • Follow any specific storage temperature and humidity requirements.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.[7] Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash.[8]

Waste Segregation and Container Management:

Waste Type Container Labeling Storage
Liquid Waste (Aqueous) Leak-proof, compatible plastic container"Hazardous Waste," "Aqueous Waste with this compound," full chemical names of all components, and hazard pictograms.[9]In secondary containment within a designated satellite accumulation area.
Liquid Waste (Organic Solvent) Leak-proof, compatible plastic or glass container"Hazardous Waste," "Organic Solvent Waste with this compound," full chemical names of all components, and hazard pictograms.[9]In secondary containment within a designated satellite accumulation area.
Solid Waste (Contaminated gloves, wipes, etc.) Lined, puncture-resistant container with a lid"Hazardous Waste," "Solid Waste with this compound," and hazard pictograms.In a designated satellite accumulation area.
Sharps (Contaminated needles, etc.) Puncture-proof sharps container"Hazardous Waste," "Sharps with this compound," and biohazard symbol if applicable.In a designated satellite accumulation area.

Disposal Workflow:

cluster_0 Handling this compound cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal Don PPE Don PPE Handle in Fume Hood Handle in Fume Hood Don PPE->Handle in Fume Hood Generate Waste Generate Waste Handle in Fume Hood->Generate Waste Segregate Waste Segregate by Type: - Liquid (Aqueous/Organic) - Solid - Sharps Generate Waste->Segregate Waste Place in Labeled Container Use appropriate, labeled hazardous waste container Segregate Waste->Place in Labeled Container Store in SAA Store in Satellite Accumulation Area Place in Labeled Container->Store in SAA Schedule Pickup Schedule pickup with Environmental Health & Safety Store in SAA->Schedule Pickup

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxicity of this compound on a mammalian cell line.

  • Cell Culture:

    • Maintain the selected cell line (e.g., HeLa, A549) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in growth medium to achieve the desired final concentrations for the assay.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the growth medium from the wells.

    • Add the prepared dilutions of this compound to the respective wells. Include vehicle control (solvent only) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment:

    • Utilize a commercially available cytotoxicity assay (e.g., MTT, LDH release).

    • Follow the manufacturer's instructions for the chosen assay.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the concentration of this compound to determine the IC50 value.

Experimental Workflow Diagram:

Cell Culture Cell Culture Compound Preparation Compound Preparation Cell Culture->Compound Preparation Cell Seeding Cell Seeding Compound Preparation->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cytotoxicity Assessment Cytotoxicity Assessment Compound Treatment->Cytotoxicity Assessment Data Analysis Data Analysis Cytotoxicity Assessment->Data Analysis

Caption: Workflow for an in vitro cytotoxicity assay of this compound.

Hypothetical Signaling Pathway: Cellular Response to this compound

This diagram illustrates a hypothetical signaling cascade that could be initiated by cellular exposure to a cytotoxic compound like this compound, leading to apoptosis.

cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus T1840383 This compound ROS Reactive Oxygen Species (ROS) T1840383->ROS JNK JNK Pathway ROS->JNK Bax Bax Activation JNK->Bax Mitochondrion Mitochondrial Stress Bax->Mitochondrion CytochromeC Cytochrome C Release Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion->CytochromeC

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.